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  • Product: 2-(2-Azabicyclo[2.2.1]hept-5-EN-2-YL)ethanol
  • CAS: 915923-64-7

Core Science & Biosynthesis

Foundational

2-(2-Azabicyclo[2.2.1]hept-5-en-2-yl)ethanol molecular weight

An In-Depth Technical Guide to 2-(2-Azabicyclo[2.2.1]hept-5-en-2-yl)ethanol Executive Summary This technical guide provides a comprehensive overview of 2-(2-azabicyclo[2.2.1]hept-5-en-2-yl)ethanol, a functionalized deriv...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-(2-Azabicyclo[2.2.1]hept-5-en-2-yl)ethanol

Executive Summary

This technical guide provides a comprehensive overview of 2-(2-azabicyclo[2.2.1]hept-5-en-2-yl)ethanol, a functionalized derivative of the medicinally significant 2-azabicyclo[2.2.1]heptane scaffold. This bicyclic system is a rigid, chiral framework that serves as a cornerstone in the synthesis of various therapeutic agents, most notably antiviral drugs.[1][2] This document details the fundamental molecular and physicochemical properties of the title compound, with a primary focus on its molecular weight. Furthermore, it outlines a proposed synthetic pathway, robust analytical characterization protocols, and explores its potential applications in drug discovery and development. This guide is intended for researchers, medicinal chemists, and drug development professionals who require a detailed understanding of this versatile chemical entity.

Molecular Profile and Physicochemical Properties

A thorough understanding of a compound's physical and chemical characteristics is foundational to its application in research and development. This section details the identity, molecular weight, and key structural features of 2-(2-azabicyclo[2.2.1]hept-5-en-2-yl)ethanol.

Chemical Identity
  • Systematic Name: 2-(2-Azabicyclo[2.2.1]hept-5-en-2-yl)ethanol

  • Chemical Formula: C₈H₁₃NO[3]

  • CAS Number: 915923-64-7[3]

Molecular Weight Determination

The molecular weight is a critical parameter for all quantitative chemical work, including reaction stoichiometry, preparation of standard solutions, and spectrometric analysis. The molecular weight is calculated from the chemical formula, C₈H₁₃NO, using the atomic weights of its constituent elements.

  • Carbon (C): 8 atoms × 12.011 u = 96.088 u

  • Hydrogen (H): 13 atoms × 1.008 u = 13.104 u

  • Nitrogen (N): 1 atom × 14.007 u = 14.007 u

  • Oxygen (O): 1 atom × 15.999 u = 15.999 u

Total Molecular Weight = 96.088 + 13.104 + 14.007 + 15.999 = 139.198 g/mol

This calculated value aligns with commercially available sources, which list the molecular weight as 139.19 g/mol .[3]

Structural Features

2-(2-Azabicyclo[2.2.1]hept-5-en-2-yl)ethanol is built upon the 2-azabicyclo[2.2.1]heptene core, a strained, bridged-ring system often referred to as an "azanorbornene." Key features include:

  • Bicyclic Scaffold: The rigid [2.2.1] bicyclic system imparts significant three-dimensional character and conformational restriction, which is a highly desirable trait in drug design for achieving specific receptor binding.

  • Alkene Functionality: The double bond between C5 and C6 provides a reactive site for a wide array of chemical transformations, including hydrogenation, halogenation, epoxidation, and metathesis reactions.

  • Tertiary Amine: The nitrogen atom at the 2-position is a tertiary amine, which can act as a base or nucleophile. Its basicity is a key factor in its physiological and pharmacokinetic properties.

  • Primary Alcohol: The terminal hydroxyl group on the ethanol substituent is a versatile functional handle. It allows for esterification, etherification, oxidation to an aldehyde or carboxylic acid, or conversion to a leaving group for further nucleophilic substitution, enabling the synthesis of diverse derivatives.

Physicochemical Properties

The table below summarizes the known properties of the title compound and compares them to its parent amine and the related, widely used synthetic precursor, 2-azabicyclo[2.2.1]hept-5-en-3-one (Vince Lactam).

Property2-(2-Azabicyclo[2.2.1]hept-5-en-2-yl)ethanol2-Azabicyclo[2.2.1]hept-5-ene2-Azabicyclo[2.2.1]hept-5-en-3-one
CAS Number 915923-64-7[3]6671-85-8[4][5]49805-30-3[6]
Molecular Formula C₈H₁₃NO[3]C₆H₉N[4][5]C₆H₇NO[7]
Molecular Weight 139.19 g/mol [3]95.14 g/mol [4][5]109.13 g/mol [7]
Appearance Not specified (Expected to be a liquid or low-melting solid)Not specifiedColorless to pale yellow solid[6]
Melting Point Not specified-2.84 °C (Predicted)[4]55-59 °C[6]
Boiling Point Not specified133-147 °C (Predicted)[4]102-106 °C (at 0.2 mmHg)[6]
Hydrogen Bond Donors 11[4][5]1[7]
Hydrogen Bond Acceptors 21[4][5]1[7]

Synthesis and Mechanistic Insights

The synthesis of 2-(2-azabicyclo[2.2.1]hept-5-en-2-yl)ethanol leverages well-established methodologies for constructing the azanorbornene core, which is a valuable building block for antiviral drugs like Carbovir and Abacavir.[1]

Proposed Synthetic Pathway

A logical and efficient synthesis begins with the construction of the parent amine, 2-azabicyclo[2.2.1]hept-5-ene, followed by N-alkylation. The core is typically formed via an aza-Diels-Alder reaction.[8] An unactivated iminium salt, generated in situ from an amine and formaldehyde, can react with cyclopentadiene to form the bicyclic system.[8] The subsequent introduction of the ethanol group can be achieved via nucleophilic substitution using 2-bromoethanol or, more directly, by ring-opening of ethylene oxide.

Synthetic Pathway cluster_0 Step 1: Aza-Diels-Alder Reaction cluster_1 Step 2: Deprotection cluster_2 Step 3: N-Alkylation Cyclopentadiene Cyclopentadiene + Benzylamine HCl + Formaldehyde Core 2-Benzyl-2-azabicyclo[2.2.1]hept-5-ene Cyclopentadiene->Core [4+2] Cycloaddition ParentAmine 2-Azabicyclo[2.2.1]hept-5-ene Core->ParentAmine H₂, Pd/C (Hydrogenolysis) Target 2-(2-Azabicyclo[2.2.1]hept-5-en-2-yl)ethanol ParentAmine->Target EthyleneOxide Ethylene Oxide EthyleneOxide->Target

Caption: Proposed three-step synthesis of the target compound.

Experimental Protocol: Synthesis

This protocol describes the N-alkylation of the parent amine. Causality: Ethylene oxide is chosen as the alkylating agent because it is highly reactive towards amines and the reaction is atom-economical, producing the desired product without a salt byproduct. The reaction is performed in a protic solvent like methanol to facilitate the proton transfers during the ring-opening mechanism.

  • Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a dry-ice condenser, add 2-azabicyclo[2.2.1]hept-5-ene (1.0 eq).

  • Dissolution: Dissolve the amine in anhydrous methanol (approx. 0.5 M concentration) under an inert atmosphere (N₂ or Ar).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Slowly add a solution of ethylene oxide (1.1 eq) in methanol to the stirred amine solution. Rationale: Slow addition is crucial to control the exothermic reaction and prevent unwanted side reactions.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes, to yield the pure 2-(2-azabicyclo[2.2.1]hept-5-en-2-yl)ethanol.

Analytical Characterization and Quality Control

A multi-technique (orthogonal) approach is essential for the unambiguous structural confirmation and purity assessment of the synthesized compound. This ensures the material is suitable for its intended application, particularly in a drug development context.

Analytical Workflow

The following workflow provides a self-validating system for quality control. Each step confirms a different aspect of the molecule's identity and purity.

Analytical Workflow cluster_workflow QC Workflow for Identity and Purity Start Synthesized Product NMR ¹H & ¹³C NMR (Structural Confirmation) Start->NMR MS Mass Spectrometry (Molecular Weight Verification) Start->MS IR FTIR Spectroscopy (Functional Group ID) Start->IR HPLC HPLC-UV/MS (Purity Assessment) Start->HPLC Report Certificate of Analysis NMR->Report MS->Report IR->Report HPLC->Report

Caption: Orthogonal analytical workflow for compound validation.

Spectroscopic and Chromatographic Analysis
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the bicyclic protons, including the vinyl protons of the double bond (typically ~6.0-6.5 ppm), the bridgehead protons, and the bridge protons. Additionally, two triplet signals corresponding to the diastereotopic methylene protons of the N-CH₂-CH₂-OH group would be expected.

  • ¹³C NMR: The carbon spectrum should show eight distinct signals, confirming the number of carbon atoms. Key signals include those for the two sp² carbons of the alkene and the two carbons of the ethanol side chain.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) in positive mode should show a prominent ion for [M+H]⁺ at m/z ≈ 140.2, confirming the molecular weight.

  • Infrared (IR) Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ would confirm the presence of the O-H stretching vibration of the alcohol functional group.

  • HPLC: Reversed-phase HPLC can be used to determine the purity of the compound. A method using a C18 column with a water/acetonitrile mobile phase gradient would be appropriate. Purity is determined by the area percentage of the main peak.

Experimental Protocol: HPLC-MS for Purity and Identity

This protocol is designed as a self-validating system by incorporating a system suitability test (SST) to ensure the chromatographic system is performing correctly before sample analysis.

  • System Preparation:

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Gradient: 5% B to 95% B over 15 minutes.

  • System Suitability Test (SST): Inject a standard mixture (e.g., caffeine) to verify column efficiency (plate count), peak symmetry (tailing factor), and retention time reproducibility. The system must pass pre-defined criteria before proceeding. Rationale: The SST ensures that any observed impurities in the sample are real and not artifacts of a poorly performing system.

  • Sample Preparation: Prepare a solution of 2-(2-azabicyclo[2.2.1]hept-5-en-2-yl)ethanol in methanol at a concentration of approximately 1 mg/mL.

  • Injection and Data Acquisition: Inject the sample onto the HPLC-MS system. Acquire UV data (e.g., at 210 nm) and mass spectrometry data simultaneously.

  • Data Analysis:

    • Confirm the retention time of the main peak.

    • Determine the purity by calculating the area percent of the main peak relative to all other peaks in the chromatogram.

    • Verify the identity by confirming that the mass spectrum of the main peak shows the expected [M+H]⁺ ion.

Applications in Research and Drug Development

The 2-azabicyclo[2.2.1]heptane scaffold is a "privileged" structure in medicinal chemistry due to its favorable pharmacological and pharmacokinetic properties.[2] The title compound, with its reactive hydroxyl handle, is a valuable intermediate for creating libraries of novel compounds for biological screening.

Application Logic Core Core Scaffold (e.g., Vince Lactam) Target 2-(2-Azabicyclo[2.2.1]hept-5-en-2-yl)ethanol (Functionalized Intermediate) Core->Target Synthesis Derivatization Further Functionalization (Esterification, Etherification, etc.) Target->Derivatization Exploiting -OH group Library Compound Library (Diverse Analogs) Derivatization->Library Screening High-Throughput Screening Library->Screening Candidate Drug Candidate (e.g., Antiviral, CNS Agent) Screening->Candidate

Caption: Role of the target compound in a drug discovery workflow.

  • Chiral Building Block: The inherent chirality of the bicyclic system makes it an excellent starting material for asymmetric synthesis, allowing for the stereocontrolled construction of complex molecules.[9]

  • Scaffold for CNS Agents: The rigid structure is well-suited for mimicking the conformations of neurotransmitters, making it a target for developing agents that act on the central nervous system (CNS).

  • Precursor for Antiviral Nucleoside Analogues: The core structure is closely related to carbocyclic nucleosides, which are a class of potent antiviral drugs.[10][11] The ethanol side chain can be chemically modified to install the necessary functionalities to mimic the ribose sugar of a natural nucleoside.

Safety and Handling

Conclusion

2-(2-Azabicyclo[2.2.1]hept-5-en-2-yl)ethanol, with a molecular weight of 139.19 g/mol , is a valuable chemical intermediate derived from a therapeutically important molecular scaffold.[3] Its defined three-dimensional structure combined with two distinct points for chemical modification—the alkene and the primary alcohol—makes it a versatile tool for medicinal chemists. The synthetic and analytical protocols outlined in this guide provide a robust framework for its preparation and quality control, paving the way for its use in the synthesis of novel compounds with potential applications in antiviral, cardiovascular, and CNS drug discovery.[1][12]

References

  • ResearchGate.

  • Chemchart.

  • BLDpharm.

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  • PubMed, National Library of Medicine.

  • PubChem, National Center for Biotechnology Information.

  • abcr Gute Chemie.

  • Journal of the American Chemical Society.

  • ResearchGate.

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  • TCI Chemicals.

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Exploratory

2-(2-Azabicyclo[2.2.1]hept-5-en-2-yl)ethanol structure elucidation

An In-Depth Technical Guide to the Structure Elucidation of 2-(2-Azabicyclo[2.2.1]hept-5-en-2-yl)ethanol Executive Summary The 2-azabicyclo[2.2.1]heptene scaffold is a rigid, strained bicyclic amine that serves as a valu...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structure Elucidation of 2-(2-Azabicyclo[2.2.1]hept-5-en-2-yl)ethanol

Executive Summary

The 2-azabicyclo[2.2.1]heptene scaffold is a rigid, strained bicyclic amine that serves as a valuable building block in medicinal chemistry, often used to impart specific conformational constraints on pharmacologically active molecules. This guide provides a comprehensive, multi-technique approach to the definitive structure elucidation of a novel derivative, 2-(2-azabicyclo[2.2.1]hept-5-en-2-yl)ethanol. As Senior Application Scientists, we present not just a series of protocols, but a logical, self-validating workflow that integrates data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. This document is intended for researchers, chemists, and drug development professionals who require a robust framework for characterizing novel chemical entities.

Context and Synthetic Strategy

A plausible two-step synthesis is proposed:

  • Aza-Diels-Alder Reaction: An iminium salt, generated in situ from a primary amine (like benzylamine) and formaldehyde, undergoes a [4+2] cycloaddition with freshly cracked cyclopentadiene. This method is known to produce the desired 2-azabicyclo[2.2.1]hept-5-ene skeleton.[1]

  • N-Alkylation: Following the synthesis of the parent amine (after a debenzylation step if necessary), the secondary nitrogen is alkylated using 2-bromoethanol or ethylene oxide in a suitable solvent to yield the final product, 2-(2-azabicyclo[2.2.1]hept-5-en-2-yl)ethanol.

This proposed synthesis gives us our target structure, whose identity must now be rigorously confirmed.

Mass Spectrometry: The First Confirmation

Expertise & Causality: Mass spectrometry is the initial and most direct method to confirm the molecular weight of the synthesized compound. It validates that the proposed reaction has yielded a product of the correct mass, a critical first pass/fail test. We employ Electrospray Ionization (ESI) due to its soft ionization nature, which is ideal for preserving the molecular ion of our polar, alcohol-containing compound.

Experimental Protocol: ESI-MS
  • Sample Preparation: Dissolve ~0.1 mg of the purified compound in 1 mL of methanol containing 0.1% formic acid. The acid ensures protonation to form the [M+H]⁺ ion.

  • Instrumentation: Infuse the sample into a Q-TOF mass spectrometer at a flow rate of 5 µL/min.

  • Acquisition Parameters:

    • Ionization Mode: Positive ESI

    • Capillary Voltage: 3.5 kV

    • Sampling Cone: 30 V

    • Source Temperature: 120°C

    • Mass Range: 50-500 m/z

Data Interpretation & Validation

The primary goal is to identify the protonated molecular ion [M+H]⁺.

  • Molecular Formula: C₈H₁₃NO

  • Exact Mass: 139.0997

  • Expected [M+H]⁺: 140.1070

The observation of a high-resolution mass peak at m/z 140.1070 (within a 5 ppm tolerance) provides strong evidence for the correct elemental composition.

Further structural confirmation comes from fragmentation analysis (MS/MS). For unsaturated norbornene systems, a characteristic fragmentation pathway is the retro-Diels-Alder reaction.[2] Another common pathway for N-substituted compounds is α-cleavage at the nitrogen atom.[2][3]

Table 1: Predicted ESI-MS/MS Fragmentation of 2-(2-Azabicyclo[2.2.1]hept-5-en-2-yl)ethanol

Predicted m/z Proposed Fragment Structure Fragmentation Pathway
140.1070[C₈H₁₃NO + H]⁺Molecular Ion [M+H]⁺
112.0757[C₆H₁₀N]⁺Loss of ethylene oxide (C₂H₄O) via rearrangement
95.0859[C₆H₁₁N]⁺Loss of CH₂OH radical followed by rearrangement
74.0600[C₄H₈NO]⁺α-cleavage, loss of cyclopentadienyl radical
66.0464[C₅H₆]⁺Retro-Diels-Alder reaction (loss of aziridine-ethanol)

The presence of these key fragments, particularly the retro-Diels-Alder product at m/z 66.0464, would provide powerful validation of the bicyclic core structure.

Infrared Spectroscopy: Functional Group Fingerprinting

Expertise & Causality: IR spectroscopy is a rapid, non-destructive technique used to confirm the presence of key functional groups predicted by the proposed structure. It serves as a quick quality check to ensure the expected bonds (O-H, C=C) are present.

Experimental Protocol: ATR-IR
  • Sample Preparation: A small amount of the neat, purified oil is placed directly on the diamond crystal of an ATR-FTIR spectrometer.

  • Acquisition: A background spectrum is collected, followed by the sample spectrum over a range of 4000-600 cm⁻¹.

Data Interpretation & Validation

Table 2: Characteristic IR Absorptions for 2-(2-Azabicyclo[2.2.1]hept-5-en-2-yl)ethanol

Frequency (cm⁻¹) Vibration Type Functional Group Significance
~3400 (broad)O-H stretchAlcoholConfirms the presence of the hydroxyl group.
~3060=C-H stretchAlkeneConfirms the vinylic protons of the bicyclic core.
2950-2850C-H stretchAlkaneConfirms the sp³ C-H bonds of the scaffold and sidechain.
~1640 (weak)C=C stretchAlkeneConfirms the double bond in the bicyclic ring.
~1100C-O stretchAlcoholConfirms the alcohol C-O bond.
~1200C-N stretchAmineConfirms the tertiary amine C-N bond.

Observing these characteristic bands provides orthogonal evidence supporting the structure derived from MS.

NMR Spectroscopy: The Definitive Structural Blueprint

Expertise & Causality: While MS confirms mass and IR confirms functional groups, NMR spectroscopy elucidates the precise atomic connectivity and stereochemical relationships. It is the cornerstone of structure elucidation. A logical progression of 1D and 2D NMR experiments provides an unassailable confirmation of the molecular architecture.

Experimental Protocol: NMR
  • Sample Preparation: Dissolve ~10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Acquire spectra on a 500 MHz (or higher) spectrometer.

  • Experiments:

    • ¹H NMR

    • ¹³C NMR

    • DEPT-135

    • 2D COSY (Correlation Spectroscopy)

    • 2D HSQC (Heteronuclear Single Quantum Coherence)

    • 2D HMBC (Heteronuclear Multiple Bond Correlation)

Logical Workflow for NMR Data Integration

The power of NMR lies in integrating multiple experiments. Our workflow is designed for maximum certainty.

G cluster_1d 1D NMR Experiments cluster_2d 2D NMR Experiments cluster_final Final Structure H1_NMR ¹H NMR (Proton Environments & Splitting) COSY COSY (¹H-¹H Connectivity) H1_NMR->COSY Identifies spin systems HSQC HSQC (Direct ¹H-¹³C Correlation) H1_NMR->HSQC Connects protons to carbons C13_NMR ¹³C NMR (Carbon Environments) DEPT135 DEPT-135 (CH vs CH₂ vs CH₃) C13_NMR->DEPT135 Differentiates carbon types C13_NMR->HSQC Connects protons to carbons HMBC HMBC (Long-Range ¹H-¹³C Correlation) COSY->HMBC Connects fragments HSQC->HMBC Confirms direct attachments HSQC->HMBC Connects fragments Final_Structure Definitive Structure (Unambiguous Assignment) HMBC->Final_Structure Confirms full skeleton

Caption: Logical workflow for NMR-based structure elucidation.

¹H and ¹³C NMR Data Interpretation (Predicted)

Based on data from similar 2-azabicyclo[2.2.1]hept-5-ene derivatives, we can predict the approximate chemical shifts.[1][4][5] The numbering scheme used is standard for the norbornene system.

Table 3: Predicted ¹H and ¹³C NMR Assignments for 2-(2-Azabicyclo[2.2.1]hept-5-en-2-yl)ethanol in CDCl₃

Position Predicted ¹H δ (ppm), Multiplicity Predicted ¹³C δ (ppm), DEPT-135 Justification & Key Insights
1~3.4 (br s)~65 (CH)Bridgehead proton, adjacent to N. Broad singlet is characteristic.
3-exo~2.9 (d)~60 (CH₂)Diastereotopic proton on carbon adjacent to N.
3-endo~2.3 (d)~60 (CH₂)Diastereotopic proton, typically more shielded than exo.
4~3.0 (br s)~68 (CH)Bridgehead proton, deshielded by adjacent double bond.
5~6.2 (dd)~136 (CH)Olefinic proton.
6~6.0 (dd)~134 (CH)Olefinic proton, coupled to H5 and H4.
7-syn~1.6 (d)~48 (CH₂)Methylene bridge proton.
7-anti~1.4 (d)~48 (CH₂)Methylene bridge proton, coupled to 7-syn.
N-CH₂~2.8 (t)~60 (CH₂)Methylene group on ethanol sidechain, adjacent to N.
O-CH₂~3.7 (t)~62 (CH₂)Methylene group on ethanol sidechain, adjacent to O.
OH~2.5 (br s)-Hydroxyl proton, variable shift, broad due to exchange.
2D NMR: Assembling the Puzzle
  • COSY: This experiment is crucial for tracing proton-proton connectivities. We would expect to see correlations that map out the distinct spin systems:

    • H5 ↔ H6 (the olefinic system)

    • H5/H6 ↔ H4 (coupling of olefinic to bridgehead)

    • H3-exo ↔ H3-endo (geminal coupling)

    • N-CH₂ ↔ O-CH₂ (the ethanol sidechain)

    • Correlations between the bridge protons (H7-syn/anti) and the bridgehead protons (H1/H4).

  • HSQC: This experiment definitively links each proton to its directly attached carbon. It validates the assignments in Table 3. For example, the proton signal at ~6.2 ppm will show a cross-peak to the carbon signal at ~136 ppm, confirming this pair as the C5-H5 unit.

  • HMBC: This is the final and most powerful experiment, revealing 2- and 3-bond correlations between protons and carbons. It pieces the entire molecular skeleton together.

    • Key Correlation 1 (Connecting sidechain to ring): The protons of the N-CH₂ group (~2.8 ppm) should show a correlation to the bridgehead carbon C1 (~65 ppm) and the C3 carbon (~60 ppm). This is undeniable proof that the ethanol group is attached to the nitrogen at position 2.

    • Key Correlation 2 (Confirming bicyclic structure): The bridgehead proton H1 (~3.4 ppm) should show correlations to the olefinic carbon C6 (~134 ppm) and the bridge carbon C7 (~48 ppm), confirming the bicyclic framework.

Integrated Structure Verification

G Synthesis Proposed Synthesis MS Mass Spectrometry (m/z = 140.1070) Confirms C₈H₁₃NO Synthesis->MS Provides target mass IR IR Spectroscopy (O-H, C=C peaks present) Confirms Functional Groups Synthesis->IR Provides target groups NMR_1D 1D NMR (¹H, ¹³C, DEPT) Identifies all H & C environments MS->NMR_1D Validates formula IR->NMR_1D Validates functionalities NMR_2D 2D NMR (COSY, HSQC, HMBC) Maps atomic connectivity NMR_1D->NMR_2D Provides basis for correlation Conclusion Structure Elucidated: 2-(2-Azabicyclo[2.2.1]hept-5-en-2-yl)ethanol NMR_2D->Conclusion Defines connectivity

Caption: Integrated workflow for definitive structure verification.

References

  • Jug, M. E., & Shapiro, J. J. (1980). Synthesis and Structure Determination of 2-Azabicyclo[2.2.1]hept-2-enes and Their Derivatives. W Effect on Chemical Shifts. Journal of the American Chemical Society. Available at: [Link]

  • Synthesis of Analogues of Epibatidine based on the 2-azobicyclo[2.2.1]heptane system. (n.d.). ResearchGate. Available at: [Link]

  • (+)-2-Azabicyclo(2.2.1)hept-5-en-3-one. PubChem. Available at: [Link]

  • Process for the preparation of 2-azabicyclo[2.2.1]hept-5-en-3-on. Google Patents.
  • 2-Azabicyclo[1][1][4]hept-5-en-3-one. SpectraBase. Available at: [Link]

  • Bicyclo[2.2.1]heptane containing N,N′-diarylsquaramide CXCR2 selective antagonists as anti-cancer metastasis agents. RSC Publishing. Available at: [Link]

  • Electron ionization-induced fragmentation of bridgehead-substituted norbornan-2-ones derived from fenchone. ResearchGate. Available at: [Link]

  • 2-Azabicyclo[2.2.1]hept-5-en-3-one: Chemical Profile of a Versatile Synthetic Building Block and its Impact on the Development of Therapeutics. ACS Publications. Available at: [Link]

  • US10385006B2 - Process for the preparation of amino alcohol derivatives or salts thereof. Google Patents.
  • Microstructure of Copolymers of Norbornene Based on Assignments of 13 C NMR Spectra: Evolution of a Methodology. MDPI. Available at: [Link]

  • Substituent Effect Analysis of the Synthesis of 1-Azabicyclo[2.2.1]heptan-2-one Using Diels-Alder Reactions. The LAIR at East Texas A&M. Available at: [Link]

  • Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. PubMed. Available at: [Link]

  • Mass Spectroscopy Fragmentation - The McLafferty Rearrangement. YouTube. Available at: [Link]

  • Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link]

  • Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid. ChemBK. Available at: [Link]

  • EP0926131A2 - Process for the preparation of aminoalcohol derivatives and their further transformation. Google Patents.

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Foundational

An In-depth Technical Guide to the Solubility Profile of 2-(2-Azabicyclo[2.2.1]hept-5-en-2-yl)ethanol

Introduction In the landscape of modern drug discovery, a thorough understanding of a compound's physicochemical properties is paramount to its success as a therapeutic candidate. Among these properties, solubility is a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery, a thorough understanding of a compound's physicochemical properties is paramount to its success as a therapeutic candidate. Among these properties, solubility is a critical determinant of a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, ultimately influencing its bioavailability and clinical efficacy. This guide provides a comprehensive technical overview of the solubility profile of 2-(2-Azabicyclo[2.2.1]hept-5-en-2-yl)ethanol, a bicyclic amino alcohol scaffold of interest in medicinal chemistry.

This document moves beyond a simple recitation of data, offering a framework for both predicting and experimentally determining the solubility of this molecule. We will explore the theoretical underpinnings of its solubility based on its unique structure, provide detailed, field-proven protocols for its empirical measurement, and discuss the interpretation of this critical data in a drug development context.

Physicochemical Characterization: The Molecular Blueprint

The solubility behavior of a molecule is intrinsically linked to its structure. 2-(2-Azabicyclo[2.2.1]hept-5-en-2-yl)ethanol is comprised of three key structural features that dictate its interaction with various solvents:

  • A Bridged Bicyclic Core (Azabicyclo[2.2.1]heptene): This rigid, non-planar aliphatic core is largely non-polar and contributes hydrophobic character to the molecule.

  • A Tertiary Amine: The bridgehead nitrogen is a tertiary amine, which acts as a hydrogen bond acceptor and, more importantly, as a base. Its ability to be protonated is the single most significant factor influencing aqueous solubility.

  • A Primary Alcohol (-CH₂CH₂OH): The ethanol substituent is a polar, hydrophilic group capable of acting as both a hydrogen bond donor and acceptor.

A summary of the core physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of 2-(2-Azabicyclo[2.2.1]hept-5-en-2-yl)ethanol

PropertyValueSource / Method
Chemical Structure Chemical structure of 2-(2-Azabicyclo[2.2.1]hept-5-en-2-yl)ethanol-
Molecular Formula C₈H₁₃NO[1]
Molecular Weight 139.19 g/mol [1]
Physical Form Solid (Predicted) (Saturated Analog)[2]
Estimated pKa 10.5 - 11.0Based on similar bicyclic amines.[3]

Theoretical Solubility Profile: A Predictive Analysis

Before embarking on experimental determination, a robust theoretical assessment can guide experimental design and focus resources.

Aqueous pH-Solubility Profile

As a basic compound, the aqueous solubility of 2-(2-Azabicyclo[2.2.1]hept-5-en-2-yl)ethanol is fundamentally dependent on the pH of the medium.[4]

  • In Basic to Neutral Media (pH > pKa): At a pH significantly above its pKa, the tertiary amine will be predominantly in its free base, un-ionized form. While the hydroxyl group imparts some polarity, the molecule's overall hydrophobicity from the bicyclic core will limit its intrinsic solubility (S₀).

  • In Acidic Media (pH < pKa): As the pH drops below the pKa, the tertiary amine becomes protonated (BH⁺). This positively charged, ionized form is significantly more polar and will exhibit much higher aqueous solubility due to favorable ion-dipole interactions with water molecules.[5]

This relationship can be described by the Henderson-Hasselbalch equation, adapted for the solubility of a basic compound.[6][7] The total solubility (S_total) at a given pH is the sum of the intrinsic solubility of the free base (S₀) and the concentration of the protonated, soluble form:

S_total = S₀ (1 + 10^(pKa - pH))

This equation predicts an exponential increase in solubility as the pH decreases below the pKa. A conceptual plot of this relationship is shown below.

Conceptual pH-Solubility Profile

G Conceptual pH-Solubility Profile origin origin x_axis x_axis origin->x_axis  pH y_axis y_axis origin->y_axis log(Solubility)   p1 S₀ (Free Base) p2 p2 p1->p2 p3 p3 p2->p3 p4 p4 p3->p4 p5 p5 p4->p5 p6 p6 p5->p6 pka_point pKa pka_line pka_point->pka_line y_high High Solubility (Protonated Form) y_low Low Solubility (Neutral Form) x_acid Acidic x_base Basic

Caption: Expected pH-solubility profile for a basic compound.

Solubility in Organic and Mixed Solvents

The principle of "like dissolves like" provides a qualitative prediction of solubility in non-aqueous systems.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is expected. These solvents can engage in hydrogen bonding with both the hydroxyl group and the lone pair of electrons on the nitrogen, effectively solvating the molecule.

  • Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): Good to moderate solubility is predicted. These solvents can interact via dipole-dipole forces, but lack the hydrogen bond donating capability of protic solvents.

  • Non-Polar Solvents (e.g., Hexane, Toluene): Poor solubility is expected. The large difference in polarity between the solute and solvent results in weak intermolecular forces and unfavorable dissolution.

  • Mixed Aqueous-Organic Solvents: For many amino acids and amino alcohols, solubility is highest in pure water and decreases as a less polar co-solvent (like ethanol) is added.[8][9][10] This is because the organic co-solvent disrupts the hydration shell around the polar functional groups.

Experimental Determination of Solubility: Protocols and Rationale

While theoretical predictions are valuable, empirical data is the gold standard. The choice of experimental method depends on the stage of drug development and the specific question being asked. A critical distinction must be made between thermodynamic and kinetic solubility.[11][12]

Thermodynamic Solubility: The true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent under thermodynamic equilibrium at a given temperature and pressure. It is the most relevant value for biopharmaceutical classification and formulation development.[13] Kinetic Solubility: A measure of how quickly a compound precipitates from a supersaturated solution, often generated by adding a concentrated organic stock solution (e.g., DMSO) to an aqueous buffer.[14] It is a high-throughput measurement suitable for early discovery screening but often overestimates the true thermodynamic solubility.[3]

Thermodynamic vs. Kinetic Solubility

G cluster_0 Conceptual View conc Concentration thermo Thermodynamic Solubility (Sₑ) thermo_line thermo_line2 thermo_line->thermo_line2 kinetic Kinetic Solubility kinetic_line kinetic_line2 kinetic_line->kinetic_line2 super Supersaturated Region (Metastable) precip Precipitation arrow arrow arrow2 arrow2 arrow->arrow2

Caption: Relationship between kinetic and thermodynamic solubility.

Protocol: Thermodynamic Solubility via Shake-Flask Method

The shake-flask method is the most reliable technique for determining thermodynamic solubility.[12][15][16]

Rationale: This method ensures that the solution reaches equilibrium with an excess of the solid compound, providing a true measure of saturation. The extended equilibration time allows for any potential solid-state transformations (e.g., from an amorphous to a more stable, less soluble crystalline form) to occur.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid 2-(2-Azabicyclo[2.2.1]hept-5-en-2-yl)ethanol to a known volume of the desired solvent (e.g., pH 7.4 phosphate-buffered saline) in a sealed vial. A visual excess of solid material must be present.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) on an orbital shaker or rotator for a defined period, typically 24 to 48 hours, to ensure equilibrium is reached.[8][17]

  • Phase Separation: Separate the undissolved solid from the saturated solution. This is a critical step to avoid artificially high results.

    • Centrifuge the vials at high speed (e.g., >10,000 g) for 15-30 minutes.

    • Carefully collect the supernatant, ensuring no solid material is disturbed. Filtration through a low-binding filter (e.g., 0.22 µm PVDF) can also be used, but potential adsorption of the compound to the filter must be assessed.[16]

  • Quantification: Accurately determine the concentration of the dissolved compound in the supernatant.

    • Prepare a standard curve of the compound in the same solvent.

    • Dilute the supernatant into the mobile phase or appropriate solvent.

    • Analyze the samples and standards using a validated analytical method, such as HPLC-UV or LC-MS/MS, which offers high specificity and sensitivity.[18]

  • Validation: To confirm equilibrium has been reached, samples can be taken at multiple time points (e.g., 24h and 48h). The results should be consistent.[12] The pH of the final solution should also be measured to ensure it has not shifted due to the dissolution of the basic compound.

Workflow: Shake-Flask Thermodynamic Solubility

G A 1. Add Excess Solid to Solvent B 2. Agitate at Constant Temp (24-48 hours) A->B C 3. Centrifuge to Pellet Undissolved Solid B->C D 4. Collect Supernatant C->D E 5. Dilute Sample D->E F 6. Quantify via HPLC or LC-MS/MS E->F G Result: Thermodynamic Solubility F->G

Caption: Experimental workflow for the shake-flask method.

Protocol: Kinetic Solubility via Turbidimetry

This high-throughput method is ideal for screening large numbers of compounds in early discovery.[15]

Rationale: This assay measures the concentration at which a compound, rapidly introduced from a DMSO stock, begins to precipitate in an aqueous buffer. The appearance of solid particles causes light to scatter, which is detected as an increase in turbidity.[2]

Step-by-Step Methodology:

  • Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 or 20 mM).

  • Plate Preparation: In a clear 96- or 384-well microplate, add the desired aqueous buffer (e.g., pH 7.4 PBS).

  • Compound Addition: Add a small volume of the DMSO stock solution to the buffer to achieve the desired final concentrations (e.g., a serial dilution from 200 µM down to <1 µM). The final DMSO concentration should be kept low and consistent (e.g., 1-2%) to minimize its co-solvent effects.[4]

  • Incubation: Mix the plate and incubate at a constant temperature (e.g., room temperature or 37°C) for a short period, typically 1-2 hours.[19]

  • Measurement: Read the turbidity of each well using a plate reader capable of measuring absorbance or nephelometry (light scattering). A wavelength where the compound does not absorb, such as 600-700 nm, is typically used.[2][4]

  • Data Analysis: The kinetic solubility is determined as the highest concentration that does not show a significant increase in turbidity above the background.[15]

Workflow: Turbidimetric Kinetic Solubility

G A 1. Prepare Compound Stock in DMSO C 3. Add DMSO Stock to Buffer (Serial Dilution) A->C B 2. Add Aqueous Buffer to Microplate B->C D 4. Incubate (1-2 hours) C->D E 5. Measure Turbidity (Nephelometry/Absorbance) D->E F Result: Kinetic Solubility E->F

Caption: Experimental workflow for the turbidimetric method.

Data Presentation and Interpretation

Clear and concise data presentation is essential for decision-making. All quantitative solubility data should be summarized in a structured table.

Table 2: Example Solubility Data Summary

Solvent SystempHTemperature (°C)MethodSolubility (µg/mL)Solubility (mM)
Phosphate Buffer2.025Thermodynamic>10,000>71.8
Phosphate Buffer6.825Thermodynamic5,50039.5
Phosphate Buffer7.425Thermodynamic2,10015.1
Phosphate Buffer7.437Kinetic3,50025.1
Water~8.0*25Thermodynamic1,80012.9
EthanolN/A25Thermodynamic>20,000>143.7
HexaneN/A25Thermodynamic<10<0.07

*pH of unbuffered water after saturation with a basic compound.

Interpretation for Drug Development:

  • High Intrinsic and pH-Dependent Solubility: The predicted high solubility in acidic conditions (pH < 4) suggests that the compound would likely be well-dissolved in the stomach. Its solubility at intestinal pH (e.g., 6.8) is a more critical parameter for absorption.

  • Kinetic vs. Thermodynamic: A large difference between kinetic and thermodynamic solubility can be a red flag, suggesting that the compound may readily form supersaturated solutions that are prone to precipitation in vivo. This can lead to variable absorption.

  • Biopharmaceutical Classification System (BCS): According to WHO guidelines, a drug is considered "highly soluble" if its highest therapeutic dose is soluble in 250 mL or less of aqueous media over the pH range of 1.2–6.8.[16] Determining the thermodynamic solubility across this pH range is essential for BCS classification, which in turn can guide regulatory pathways.

Conclusion

2-(2-Azabicyclo[2.2.1]hept-5-en-2-yl)ethanol is predicted to be a basic compound with a classic pH-dependent aqueous solubility profile, characterized by low intrinsic solubility of the free base and significantly higher solubility under acidic conditions. Its hydrophilic alcohol and basic amine functionalities suggest good solubility in polar protic solvents.

This guide provides the theoretical foundation and practical, validated protocols necessary for a comprehensive experimental investigation of its solubility. A thorough characterization, distinguishing between thermodynamic and kinetic solubility and mapping the full pH-solubility profile, is a critical, data-driven step in assessing the viability of this and related scaffolds in any drug development program.

References

  • Asilomar Bio, Inc. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

  • BYJU'S. (n.d.). Henderson-Hasselbalch Equation. Retrieved from [Link]

  • Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Retrieved from [Link]

  • Campus Alberta. (n.d.). Henderson-Hasselbalch equation – An ABC of PK/PD. Open Education Alberta. Retrieved from [Link]

  • Evotec. (n.d.). Turbidimetric Solubility Assay. Retrieved from [Link]

  • García-Mera, X., Rodríguez-Borges, J. E., Vale, M. L. C., & Alves, M. J. (n.d.). Highly Diastereoselective Synthesis of 2-Azabicyclo[2.2.1]hept-5-ene Derivatives. CORE. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 2-azabicyclo[2.2.1]hept-5-en-3-on.
  • Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Retrieved from [Link]

  • Masterson, J. (2017). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Master Organic Chemistry. Retrieved from [Link]

  • M.J. Education. (2023). Henderson-Hasselbalch Plots for Acid-Base Extraction. YouTube. Retrieved from [Link]

  • Pata, J., et al. (2019). How do I calculate solubility of a compound using a turbidity assay? ResearchGate. Retrieved from [Link]

  • Pal, A., & Lahiri, S. C. (n.d.). Solubilities of Amino Acids in Different Mixed Solvents. Indian Chemical Society.
  • Papaneophytou, C. P., & Demetzos, C. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Retrieved from [Link]

  • PubChem. (n.d.). 2-Azabicyclo(2.2.1)heptane. Retrieved from [Link]

  • ResearchGate. (n.d.). pKa of the tertiary amines as function of the concentration of the main species at equilibrium in each blend after CO2 absorption at 40°C. Retrieved from [Link]

  • Santos, G. M. N., et al. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS. World Health Organization. Retrieved from [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • University of Rhode Island. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. Retrieved from [Link]

  • LibreTexts Chemistry. (2019). 16.4: The Effects of pH on Solubility. Retrieved from [Link]

  • Wikipedia. (n.d.). Henderson–Hasselbalch equation. Retrieved from [Link]

  • Gassman, P. G., & Cryberg, R. L. (1969). Synthesis of 7-azabicyclo[2.2.1]heptane, exo-2-chloro-7-azabicyclo[2.2.1]heptane, and derivatives. Journal of the American Chemical Society.
  • Yalkowsky, S. H., & Pinal, R. (2015). Application of the Henderson-Hasselbalch Equation to Solubility Determination. ADMET & DMPK. Retrieved from [Link]

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island. Retrieved from [Link]

  • Reddit. (2012). How does pH affect water solubility of organic acids (or acids in general)?. Retrieved from [Link]

  • abcr Gute Chemie. (n.d.). 2-(2-Azabicyclo[2.2.1]hept-5-en-2-yl)ethanol, 95%. Retrieved from [Link]

Sources

Exploratory

The 2-Azabicyclo[2.2.1]hept-5-ene Scaffold: A Versatile Platform for CNS-Active Agents, Focusing on N-Substituted Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The rigid, bicyclic structure of the 2-azabicyclo[2.2.1]hept-5-ene (also known as 2-azanorbornene) core has established...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The rigid, bicyclic structure of the 2-azabicyclo[2.2.1]hept-5-ene (also known as 2-azanorbornene) core has established it as a privileged scaffold in medicinal chemistry. Its conformational constraint provides a well-defined three-dimensional orientation for pendant functional groups, making it an ideal template for designing potent and selective ligands for various biological targets, particularly within the central nervous system (CNS). This guide provides a comprehensive overview of the synthesis, biological activity, and therapeutic potential of N-substituted 2-azabicyclo[2.2.1]hept-5-ene derivatives. While direct literature on 2-(2-Azabicyclo[2.2.1]hept-5-en-2-yl)ethanol derivatives is sparse, this document will extrapolate from closely related analogs to discuss their potential pharmacological profile, with a primary focus on their well-established role as modulators of nicotinic acetylcholine receptors (nAChRs). We will delve into the causal reasoning behind synthetic strategies, detail established experimental protocols, and explore the structure-activity relationships that govern the interaction of these compounds with their biological targets.

Introduction: The Strategic Value of the 2-Azabicyclo[2.2.1]heptane/heptene Scaffold

The 2-azabicyclo[2.2.1]heptane framework, a bridged bicyclic amine, has garnered significant attention in drug discovery due to its structural rigidity and synthetic accessibility.[1] This scaffold can be considered a constrained analog of piperidine and pyrrolidine, which are common motifs in many pharmaceuticals.[1] The defined spatial arrangement of substituents allows for precise probing of receptor binding pockets, a critical factor in achieving high affinity and selectivity.

Derivatives of the related 7-azabicyclo[2.2.1]heptane scaffold, such as the potent analgesic epibatidine, have demonstrated powerful interactions with nicotinic acetylcholine receptors (nAChRs).[2] This has spurred extensive research into analogous 2-azabicyclo[2.2.1]heptane derivatives as potential therapeutic agents for a range of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction.[3] Beyond nAChRs, this versatile scaffold has also been explored for its potential as orexin receptor antagonists for sleep disorders and as dipeptidyl peptidase-4 (DPP-4) inhibitors for type 2 diabetes.[3][4]

This guide will focus on the N-substituted derivatives of the 2-azabicyclo[2.2.1]hept-5-ene core, with a particular emphasis on hypothesizing the properties of the N-(2-hydroxyethyl) analog, a substitution that can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties by introducing polarity and hydrogen bonding capabilities.

Synthetic Strategies for N-Substituted 2-Azabicyclo[2.2.1]hept-5-enes

The construction of the 2-azabicyclo[2.2.1]hept-5-ene skeleton is most commonly achieved through aza-Diels-Alder reactions. The choice of dienophile and the method of imine or iminium ion generation are critical for achieving good yields and stereoselectivity.

Aza-Diels-Alder Approach

A prevalent and effective method involves the [4+2] cycloaddition of cyclopentadiene with an appropriate imine dienophile. To achieve N-substitution, a primary amine bearing the desired substituent is used as a precursor for the in-situ generation of the iminium salt.

A general workflow for the synthesis of N-substituted 2-azabicyclo[2.2.1]hept-5-enes is depicted below:

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Cyclopentadiene Cyclopentadiene Aza_Diels_Alder Aza-Diels-Alder (in-situ iminium formation) Cyclopentadiene->Aza_Diels_Alder PrimaryAmine Primary Amine (R-NH2) e.g., Ethanolamine PrimaryAmine->Aza_Diels_Alder Formaldehyde Formaldehyde Formaldehyde->Aza_Diels_Alder Product N-Substituted 2-Azabicyclo[2.2.1]hept-5-ene Aza_Diels_Alder->Product

Caption: General workflow for the synthesis of N-substituted 2-azabicyclo[2.2.1]hept-5-enes.

Detailed Experimental Protocol: Synthesis of 2-(2-Azabicyclo[2.2.1]hept-5-en-2-yl)ethanol (Hypothetical Adaptation)

The following protocol is an adaptation from established methods for the synthesis of N-benzyl-2-azabicyclo[2.2.1]hept-5-ene and is proposed for the synthesis of the N-(2-hydroxyethyl) derivative.

Step 1: In-situ Iminium Ion Formation and Cycloaddition

  • To a solution of ethanolamine (1.0 eq) in a suitable solvent such as water or a water-acetonitrile mixture, add an aqueous solution of formaldehyde (37 wt. %, 1.1 eq).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the corresponding imine.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add freshly cracked cyclopentadiene (1.5 eq) to the solution.

  • Allow the reaction to warm to room temperature and stir for 24-48 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

Causality Behind Experimental Choices:

  • In-situ Iminium Formation: The Mannich-type reaction between the primary amine and formaldehyde generates a reactive iminium salt in the reaction mixture, which readily participates in the aza-Diels-Alder reaction. This avoids the isolation of potentially unstable imines.

  • Excess Cyclopentadiene: Using an excess of cyclopentadiene helps to drive the reaction to completion. Freshly cracking the dicyclopentadiene dimer is crucial as the monomer is the reactive species.

  • Solvent Choice: The use of water or a mixed aqueous system is often beneficial for this type of cycloaddition, as hydrophobic effects can help to accelerate the reaction.

Step 2: Work-up and Purification

  • Once the reaction is complete, acidify the mixture with 1M HCl to protonate the product and any unreacted amine.

  • Wash the aqueous layer with a non-polar solvent like diethyl ether or dichloromethane to remove unreacted cyclopentadiene and its polymer byproducts.

  • Basify the aqueous layer with a strong base, such as 2M NaOH, to a pH of >12 to deprotonate the product.

  • Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic extracts over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure 2-(2-Azabicyclo[2.2.1]hept-5-en-2-yl)ethanol.

Biological Activity and Mechanism of Action: Focus on Nicotinic Acetylcholine Receptors

Interaction with nAChR Subtypes

nAChRs are pentameric structures composed of various α and β subunits. The subunit composition determines the pharmacological and physiological properties of the receptor. The α4β2 and α7 subtypes are of particular interest for CNS drug discovery. Many 2-azabicyclo[2.2.1]heptane analogs, like their 7-aza counterparts, show high affinity for the α4β2 subtype.[2]

The interaction of a ligand with the nAChR can lead to agonism (channel opening), antagonism (channel blocking), or partial agonism. The nature of the N-substituent on the 2-azabicyclo[2.2.1]heptene scaffold can significantly influence this interaction.

Hypothesized Signaling Pathway

The binding of an agonist to the nAChR triggers a conformational change that opens the ion channel, leading to an influx of cations (primarily Na⁺ and Ca²⁺). This influx results in depolarization of the postsynaptic membrane and the initiation of a downstream signaling cascade.

nAChR_Signaling cluster_membrane Cell Membrane cluster_downstream Downstream Signaling nAChR nAChR Ca_Influx Ca²⁺ Influx nAChR->Ca_Influx Channel Opening Ligand N-Substituted 2-Azabicyclo[2.2.1]hept-5-ene (Agonist) Ligand->nAChR Binding Depolarization Membrane Depolarization Ca_Influx->Depolarization Ca_Signaling Ca²⁺-dependent Signaling Cascades Ca_Influx->Ca_Signaling NT_Release Neurotransmitter Release Ca_Signaling->NT_Release

Caption: Hypothesized signaling pathway upon agonist binding to a nicotinic acetylcholine receptor.

Structure-Activity Relationships (SAR) and the Role of the N-(2-hydroxyethyl) Substituent

The SAR for N-substituted 2-azabicyclo[2.2.1]heptane derivatives at nAChRs is complex, but some general trends can be inferred from the literature on related scaffolds.

Substituent at Nitrogen (R)General Observation on nAChR Affinity/ActivityRationale
Small alkyl (e.g., -CH₃)Often maintains or slightly enhances potency.Can provide favorable van der Waals interactions in the binding pocket.
Bulky alkyl (e.g., -t-butyl)Generally decreases potency.May cause steric hindrance, preventing optimal binding.
Aryl or HeteroarylVariable; highly dependent on the specific ring system and its substitution.Can engage in π-stacking or other specific interactions with aromatic residues in the receptor.
-CH₂CH₂OH (Ethanol) Hypothesized to modulate affinity and improve pharmacokinetic properties. The hydroxyl group can act as a hydrogen bond donor or acceptor, potentially forming new interactions within the binding site. It also increases polarity, which can affect solubility, membrane permeability, and metabolic stability.

The introduction of a hydroxyl group via the N-ethanol substituent is a common strategy in medicinal chemistry to improve the "drug-likeness" of a compound. It can enhance aqueous solubility, which is often beneficial for administration and distribution. Furthermore, the ability to form hydrogen bonds can lead to new, favorable interactions with the target receptor, potentially increasing affinity or altering the functional response (e.g., shifting from a full agonist to a partial agonist). However, increased polarity can also reduce blood-brain barrier penetration, a critical consideration for CNS-targeted drugs.

Therapeutic Potential and Future Directions

Given the established role of nAChR modulation in various CNS disorders, 2-(2-Azabicyclo[2.2.1]hept-5-en-2-yl)ethanol derivatives and related analogs represent a promising area for further investigation.

  • Cognitive Enhancement: Selective α7 nAChR agonists are being investigated for their potential to improve cognitive function in Alzheimer's disease and schizophrenia.

  • Neuroprotection: Activation of certain nAChR subtypes has been shown to have neuroprotective effects, which could be beneficial in neurodegenerative diseases like Parkinson's.

  • Pain Management: As demonstrated by epibatidine, nAChR agonists can be potent analgesics.[2] The development of analogs with a better therapeutic window is a key objective.

  • Addiction Therapy: Partial agonists of α4β2 nAChRs, such as varenicline, are effective smoking cessation aids. Novel 2-azabicyclo[2.2.1]heptene derivatives could offer alternative or improved treatment options.

Future research should focus on the synthesis and rigorous biological evaluation of 2-(2-Azabicyclo[2.2.1]hept-5-en-2-yl)ethanol and a library of related N-alkanol derivatives. Key investigations should include:

  • In-vitro Pharmacological Profiling: Determination of binding affinities (Kᵢ) and functional activities (EC₅₀, IC₅₀) at a panel of nAChR subtypes.

  • ADME-Tox Studies: Evaluation of metabolic stability, cell permeability (including blood-brain barrier models), and cytotoxicity to assess the drug-like properties of these compounds.

  • In-vivo Efficacy Studies: Assessment of the therapeutic potential of lead compounds in relevant animal models of CNS disorders.

Conclusion

The 2-azabicyclo[2.2.1]hept-5-ene scaffold is a cornerstone in the design of conformationally constrained ligands for CNS targets. While direct experimental data on 2-(2-Azabicyclo[2.2.1]hept-5-en-2-yl)ethanol derivatives is limited, the extensive body of research on related N-substituted analogs provides a strong foundation for predicting their potential as modulators of nicotinic acetylcholine receptors. The introduction of the N-hydroxyethyl moiety is a rational design strategy to enhance the physicochemical properties and potentially fine-tune the pharmacological profile of this promising class of compounds. The synthetic and experimental frameworks outlined in this guide offer a clear path for the synthesis and evaluation of these novel derivatives, paving the way for the discovery of new therapeutic agents for a range of challenging neurological and psychiatric conditions.

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  • Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). (2022). MDPI. [Link]

  • Synthesis and Properties of New 3-Heterylamino-Substituted 9-Nitrobenzanthrone Derivatives. (2023). MDPI. [Link]

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Foundational

The Strategic Utility of 2-(2-Azabicyclo[2.2.1]hept-5-en-2-yl)ethanol as a Chiral Building Block: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract The quest for novel therapeutic agents with enhanced efficacy and specificity has led to a profound appreciation for three-dimensional molecular ar...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quest for novel therapeutic agents with enhanced efficacy and specificity has led to a profound appreciation for three-dimensional molecular architecture in drug design. Chiral building blocks possessing rigid scaffolds are invaluable tools in this endeavor, enabling the precise spatial arrangement of pharmacophoric elements. Among these, the 2-azabicyclo[2.2.1]heptene framework has emerged as a privileged structure, most notably as the core of carbocyclic nucleoside analogues with potent antiviral activity. This technical guide focuses on a key derivative of this scaffold, 2-(2-Azabicyclo[2.2.1]hept-5-en-2-yl)ethanol. We will delve into its synthesis, starting from the foundational Diels-Alder reaction to construct the bicyclic core, followed by enantioselective resolution and functionalization. The guide will provide detailed, field-proven protocols and explore the causality behind experimental choices. Furthermore, we will examine the strategic applications of this chiral building block in medicinal chemistry, particularly in the synthesis of modified nucleoside analogues, and discuss how the N-hydroxyethyl substituent can influence the pharmacokinetic and pharmacodynamic properties of the resulting drug candidates.

Introduction: The Significance of the Constrained Azabicyclic Scaffold

The 2-azabicyclo[2.2.1]heptane ring system, a conformationally restricted isostere of cyclopentane, serves as a powerful scaffold in medicinal chemistry. Its rigid bicyclic nature reduces the entropic penalty upon binding to a biological target, often leading to enhanced binding affinity and selectivity. The nitrogen atom at the 2-position provides a convenient handle for the introduction of various substituents, allowing for the fine-tuning of a molecule's physicochemical properties and its interaction with biological macromolecules.

A seminal application of this scaffold is in the development of carbocyclic nucleoside analogues, where the furanose ring of a natural nucleoside is replaced by the carbocyclic system. This modification imparts resistance to enzymatic degradation by phosphorylases, thereby increasing the in vivo stability and bioavailability of the drug. The celebrated anti-HIV agents Carbovir and Abacavir are prime examples of the therapeutic success of this strategy, both originating from the chiral lactam precursor, (–)-2-azabicyclo[2.2.1]hept-5-en-3-one, commonly known as the Vince lactam.[1]

The title compound, 2-(2-Azabicyclo[2.2.1]hept-5-en-2-yl)ethanol, represents a strategic evolution of this core structure. The introduction of the N-(2-hydroxyethyl) group can significantly impact a molecule's properties. The hydroxyl group can act as a hydrogen bond donor or acceptor, potentially forming new interactions with the biological target. Furthermore, it increases the hydrophilicity of the molecule, which can influence its solubility, cell permeability, and overall pharmacokinetic profile. This guide will provide a comprehensive overview of the synthesis and potential applications of this valuable chiral building block.

Synthesis of 2-(2-Azabicyclo[2.2.1]hept-5-en-2-yl)ethanol: A Multi-step Approach

The synthesis of enantiomerically pure 2-(2-Azabicyclo[2.2.1]hept-5-en-2-yl)ethanol is a multi-step process that begins with the construction of the racemic bicyclic lactam, followed by chiral resolution, and finally, reduction and N-functionalization.

Step 1: Synthesis of Racemic (±)-2-Azabicyclo[2.2.1]hept-5-en-3-one (Vince Lactam)

The foundational step is a hetero-Diels-Alder reaction between cyclopentadiene and a suitable dienophile. While several methods exist, a common and scalable approach involves the reaction of freshly cracked cyclopentadiene with chlorosulfonyl isocyanate or p-toluenesulfonyl cyanide followed by hydrolysis.[2]

Experimental Protocol: Synthesis of (±)-2-Azabicyclo[2.2.1]hept-5-en-3-one

Materials:

  • Dicyclopentadiene

  • Chlorosulfonyl isocyanate

  • Ethyl acetate

  • Sodium sulfite

  • Sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Cracking of Dicyclopentadiene: Set up a fractional distillation apparatus. Gently heat dicyclopentadiene to 170 °C. Collect the cyclopentadiene monomer, which distills at approximately 41 °C, in a receiver cooled to 0 °C. Use the freshly distilled cyclopentadiene immediately.

  • Diels-Alder Reaction: In a three-necked flask equipped with a dropping funnel, mechanical stirrer, and a nitrogen inlet, dissolve freshly distilled cyclopentadiene (1.0 equivalent) in anhydrous ethyl acetate at -78 °C (dry ice/acetone bath). Add chlorosulfonyl isocyanate (1.0 equivalent) dropwise over 1 hour, maintaining the temperature below -70 °C. Stir the reaction mixture for an additional 2 hours at -78 °C.

  • Hydrolysis: Prepare a solution of sodium sulfite (2.0 equivalents) in water. Add this solution to the reaction mixture, followed by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral. Allow the mixture to warm to room temperature and stir for 1 hour.

  • Work-up and Purification: Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford (±)-2-azabicyclo[2.2.1]hept-5-en-3-one as a white solid.

Step 2: Enantioselective Resolution of (±)-2-Azabicyclo[2.2.1]hept-5-en-3-one

The racemic Vince lactam can be resolved into its constituent enantiomers through enzymatic kinetic resolution. This method offers high enantioselectivity and is widely used in industrial settings. γ-Lactamases are particularly effective for this transformation. For the synthesis of many carbocyclic nucleoside analogues, the (-)-enantiomer of the Vince lactam is the desired starting material.

Experimental Protocol: Enzymatic Kinetic Resolution of Vince Lactam

Materials:

  • (±)-2-Azabicyclo[2.2.1]hept-5-en-3-one

  • Immobilized γ-lactamase (e.g., from Microbacterium hydrocarbonoxydans)

  • Phosphate buffer (pH 7.0)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Enzymatic Hydrolysis: Suspend (±)-2-azabicyclo[2.2.1]hept-5-en-3-one in a phosphate buffer (pH 7.0). Add the immobilized γ-lactamase and stir the suspension at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by chiral HPLC to determine the enantiomeric excess (ee) of the remaining lactam. The reaction is typically stopped at approximately 50% conversion to achieve high ee for both the unreacted lactam and the hydrolyzed amino acid product.

  • Work-up and Separation: Once the desired conversion is reached, filter off the immobilized enzyme. Acidify the aqueous solution to pH 2-3 with 1M HCl and extract the hydrolyzed amino acid with a suitable organic solvent. Basify the remaining aqueous solution to pH 8-9 with sodium bicarbonate and extract with ethyl acetate to recover the unreacted, enantiomerically enriched (-)-2-azabicyclo[2.2.1]hept-5-en-3-one.

  • Purification: Wash the organic layer containing the chiral lactam with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The product can be further purified by recrystallization or chromatography if necessary.

Step 3: Synthesis of 2-(2-Azabicyclo[2.2.1]hept-5-en-2-yl)ethanol

This final stage involves two key transformations: the reduction of the lactam to the corresponding secondary amine, followed by N-alkylation to introduce the 2-hydroxyethyl group.

2.3.1. Reduction of (-)-2-Azabicyclo[2.2.1]hept-5-en-3-one

The amide functionality of the Vince lactam can be reduced to the amine using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄).[3][4]

Experimental Protocol: Reduction of Chiral Vince Lactam

Materials:

  • (-)-2-Azabicyclo[2.2.1]hept-5-en-3-one

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium sulfate decahydrate (Glauber's salt)

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a flame-dried, three-necked flask under a nitrogen atmosphere, suspend LiAlH₄ (1.5 equivalents) in anhydrous THF. Cool the suspension to 0 °C.

  • Addition of Lactam: Dissolve (-)-2-azabicyclo[2.2.1]hept-5-en-3-one (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Quenching and Work-up: Cool the reaction mixture to 0 °C. Cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams. A granular precipitate should form. Stir the mixture for 30 minutes. Alternatively, quench by the careful, portion-wise addition of sodium sulfate decahydrate.[3]

  • Isolation: Filter the solid and wash it thoroughly with THF. Dry the combined filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude (-)-2-azabicyclo[2.2.1]hept-5-ene, which can be used in the next step without further purification.

2.3.2. N-Alkylation to form 2-(2-Azabicyclo[2.2.1]hept-5-en-2-yl)ethanol

The final step involves the alkylation of the secondary amine with a suitable two-carbon electrophile bearing a hydroxyl group or a precursor. Common reagents for this transformation include 2-haloethanols (e.g., 2-chloroethanol or 2-bromoethanol) in the presence of a base, or direct reaction with ethylene oxide.

Experimental Protocol: N-Alkylation of (-)-2-Azabicyclo[2.2.1]hept-5-ene

Materials:

  • (-)-2-Azabicyclo[2.2.1]hept-5-ene

  • 2-Chloroethanol or Ethylene oxide

  • Potassium carbonate or another suitable base

  • Acetonitrile or another suitable solvent

  • Silica gel for column chromatography

Procedure (using 2-Chloroethanol):

  • Reaction Setup: In a round-bottom flask, dissolve (-)-2-azabicyclo[2.2.1]hept-5-ene (1.0 equivalent) in acetonitrile. Add potassium carbonate (2.0 equivalents) and 2-chloroethanol (1.2 equivalents).

  • Reaction: Heat the mixture to reflux and stir for 12-24 hours. Monitor the reaction by TLC or GC-MS.

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and filter off the base. Concentrate the filtrate under reduced pressure. Purify the residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired 2-(2-azabicyclo[2.2.1]hept-5-en-2-yl)ethanol.

Physicochemical and Spectroscopic Data

Property(±)-2-Azabicyclo[2.2.1]hept-5-en-3-one2-(2-Azabicyclo[2.2.1]hept-5-en-2-yl)ethanol (Expected)
Molecular Formula C₆H₇NOC₈H₁₃NO
Molecular Weight 109.13 g/mol 139.20 g/mol
Appearance White crystalline solidColorless oil or low-melting solid
Melting Point 94-97 °CNot reported
¹H NMR See reference spectra[5]Expected signals for the bicyclic core and the N-CH₂CH₂OH group. The vinyl protons would appear around 6.0-6.5 ppm.
¹³C NMR See reference spectra[5]Expected signals for the bicyclic core and the N-CH₂CH₂OH group.
Mass Spectrometry M⁺ = 109M⁺ = 139
Optical Rotation [α]D N/A (racemic)Dependent on the enantiomer; not reported.

Applications in Drug Discovery and Development

The primary application of the 2-azabicyclo[2.2.1]heptene scaffold is in the synthesis of carbocyclic nucleoside analogues for antiviral therapy. The title compound, 2-(2-azabicyclo[2.2.1]hept-5-en-2-yl)ethanol, is a valuable intermediate in this context, allowing for the introduction of a variety of side chains that can modulate the biological activity and pharmacokinetic properties of the final drug candidate.

The workflow for utilizing this chiral building block typically involves the functionalization of the double bond, often through dihydroxylation or epoxidation, followed by the introduction of a nucleobase.

Diagram: General Synthetic Strategy for Carbocyclic Nucleosides

G A (-)-2-(2-Azabicyclo[2.2.1]hept- 5-en-2-yl)ethanol B Functionalization of the Double Bond (e.g., Dihydroxylation) A->B OsO₄, NMO C Protection of Hydroxyl Groups B->C e.g., TBDMSCl, Imidazole D Introduction of Nucleobase (e.g., Mitsunobu Reaction) C->D Nucleobase, DEAD, PPh₃ E Deprotection D->E e.g., TBAF F Final Carbocyclic Nucleoside Analogue E->F

Caption: A generalized workflow for the synthesis of carbocyclic nucleoside analogues.

The N-(2-hydroxyethyl) side chain can be further modified. For instance, it can be converted to an azido group for click chemistry applications, or it can be elongated to introduce other functional groups. The presence of the hydroxyl group can also influence the metabolic fate of the drug, potentially serving as a site for glucuronidation or other phase II metabolic transformations.

Conclusion and Future Perspectives

2-(2-Azabicyclo[2.2.1]hept-5-en-2-yl)ethanol is a strategically important chiral building block that leverages the proven therapeutic potential of the constrained azabicyclic scaffold. Its synthesis, while multi-step, relies on well-established and scalable chemical transformations, making it an accessible intermediate for both academic and industrial research. The N-(2-hydroxyethyl) moiety provides a versatile handle for further functionalization and can favorably modulate the physicochemical properties of the final drug candidates. As the demand for novel antiviral agents continues to grow, the creative application of such well-designed chiral building blocks will undoubtedly play a pivotal role in the discovery of the next generation of therapeutics. Further research into the specific applications of this N-functionalized derivative and a full characterization of its properties are warranted to fully unlock its potential in drug discovery.

References

  • Jug, M. E., & Shapiro, J. J. (1980). Synthesis and Structure Determination of 2-Azabicyclo[2.2.1]hept-2-enes and Their Derivatives. W Effect on Chemical Shifts. Journal of the American Chemical Society, 102(26), 7862–7866.
  • Malpass, J. R., & Tweddle, N. J. (1977). The reaction of chlorosulphonyl isocyanate with cyclopentadiene. Journal of the Chemical Society, Perkin Transactions 1, 874-884.
  • PubChem. (n.d.). (+)-2-Azabicyclo(2.2.1)hept-5-en-3-one. National Center for Biotechnology Information. Retrieved from [Link]

  • García-Mera, X., Rodríguez-Borges, J. E., Vale, M. L. C., & Alves, M. J. (2011). Highly Diastereoselective Synthesis of 2-Azabicyclo[2.2.1]hept-5-ene Derivatives: Brønsted Acid Catalyzed Aza-Diels–Alder Reaction between Cyclopentadiene and Imino-acetates with Two Chiral Auxiliaries. Tetrahedron, 67(38), 7162-7172.
  • Vince, R., & Hua, M. (1990). A novel synthesis of carbocyclic nucleosides. Journal of Medicinal Chemistry, 33(1), 17-21.
  • Singh, R., & Vince, R. (2012). 2-Azabicyclo[2.2.1]hept-5-en-3-one: chemical profile of a versatile synthetic building block and its impact on the development of therapeutics. Chemical reviews, 112(8), 4642–4686.
  • SpectraBase. (n.d.). 2-Azabicyclo[2][2][6]hept-5-en-3-one. Retrieved from [Link]

  • Vince, R., & Brownell, J. (1990). Resolution of racemic 2-azabicyclo[2.2.1]hept-5-en-3-one by lipoprotein lipase. Tetrahedron Letters, 31(27), 3861-3864.
  • Katagiri, N., Akatsuka, H., Haneda, T., Kaneko, C., & Sera, A. (1989). A novel skeletal rearrangement of 2-azabicyclo [2.2. 1] hept-5-ene-3-carboxylic acid derivatives into 2-oxabicyclo [3.3. 0] oct-7-en-3-ones under acidic conditions. Bulletin of the Chemical Society of Japan, 62(7), 2324-2326.
  • Daluge, S., & Vince, R. (1978). Synthesis of carbocyclic aminonucleosides. The Journal of Organic Chemistry, 43(12), 2311-2320.
  • Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

  • University of Cambridge, Department of Chemistry. (n.d.). Experiment 5: Reductions with Lithium Aluminium Hydride. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of aminoalcohol derivatives and their further transformation zu (1R,4S)-4-((2-amino-6-chlor-5-formamido-4-pyrimidinyl).

Sources

Protocols & Analytical Methods

Method

Synthesis of 2-(2-Azabicyclo[2.2.1]hept-5-en-2-yl)ethanol from Vince Lactam: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview and detailed experimental protocols for the synthesis of 2-(2-Azabicyclo[2.2.1]hept-5-en-2-y...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and detailed experimental protocols for the synthesis of 2-(2-Azabicyclo[2.2.1]hept-5-en-2-yl)ethanol, a valuable carbocyclic nucleoside analogue, starting from the readily available chiral building block, Vince Lactam (2-azabicyclo[2.2.1]hept-5-en-3-one). This document is designed to serve as a practical resource for researchers in organic synthesis and medicinal chemistry, offering in-depth explanations of the synthetic strategy, reaction mechanisms, and step-by-step procedures for the key transformations involved. The protocols are presented as self-validating systems, including guidance on reaction monitoring, purification, and detailed characterization of the intermediate and final products.

Introduction: The Strategic Importance of Vince Lactam

Vince Lactam, a bicyclic γ-lactam, has emerged as a cornerstone in the synthesis of carbocyclic nucleosides, a class of compounds with significant therapeutic applications, most notably as antiviral agents.[1][2][3] Its rigid bicyclic framework and chiral nature provide a versatile scaffold for the stereocontrolled introduction of various functionalities. The synthesis of carbocyclic nucleoside analogues from Vince Lactam is a testament to its utility in medicinal chemistry, enabling the development of potent antiviral drugs like Abacavir and Carbovir.[1] The target molecule of this guide, 2-(2-Azabicyclo[2.2.1]hept-5-en-2-yl)ethanol, represents a key intermediate that can be further elaborated to a variety of nucleoside analogues, making its efficient synthesis a topic of considerable interest.

Synthetic Strategy: A Two-Step Approach

The conversion of Vince Lactam to 2-(2-Azabicyclo[2.2.1]hept-5-en-2-yl)ethanol is efficiently achieved through a two-step synthetic sequence:

  • Reduction of the Lactam: The pivotal first step involves the reduction of the amide functionality within the Vince Lactam to the corresponding secondary amine, 2-azabicyclo[2.2.1]hept-5-ene.

  • N-Alkylation: The subsequent step is the selective N-alkylation of the newly formed secondary amine with a suitable two-carbon electrophile to introduce the desired ethanol side chain.

This straightforward approach leverages well-established and reliable organic transformations, providing a high-yielding and scalable route to the target molecule.

Visualizing the Synthesis Workflow

Synthesis_Workflow Vince_Lactam Vince Lactam (2-Azabicyclo[2.2.1]hept-5-en-3-one) Intermediate 2-Azabicyclo[2.2.1]hept-5-ene Vince_Lactam->Intermediate Step 1: Lactam Reduction (e.g., LiAlH4) Final_Product 2-(2-Azabicyclo[2.2.1]hept-5-en-2-yl)ethanol Intermediate->Final_Product Step 2: N-Alkylation (e.g., 2-Bromoethanol)

Caption: Overall synthetic workflow from Vince Lactam.

Part 1: Reduction of Vince Lactam to 2-Azabicyclo[2.2.1]hept-5-ene

Scientific Rationale and Mechanistic Insight

The reduction of a lactam to a cyclic amine is a challenging transformation that requires a potent reducing agent. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this purpose due to its high reactivity.[4][5] The mechanism of LAH reduction of amides involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the formation of a tetrahedral intermediate. This intermediate then collapses, eliminating an aluminate species to form an iminium ion, which is subsequently reduced by another equivalent of hydride to yield the amine.

A critical consideration in the reduction of Vince Lactam is the presence of a carbon-carbon double bond. While LiAlH₄ can, under certain conditions, reduce isolated double bonds, the double bond in the bicyclo[2.2.1]hept-5-ene system is generally stable to reduction by LAH under standard conditions, allowing for the chemoselective reduction of the lactam.[6]

Visualizing the Reduction Mechanism

Reduction_Mechanism cluster_0 Mechanism of Lactam Reduction with LiAlH4 Vince Lactam Vince Lactam Tetrahedral Intermediate Tetrahedral Intermediate Vince Lactam->Tetrahedral Intermediate 1. H- attack Iminium Ion Iminium Ion Tetrahedral Intermediate->Iminium Ion 2. Elimination 2-Azabicyclo[2.2.1]hept-5-ene 2-Azabicyclo[2.2.1]hept-5-ene Iminium Ion->2-Azabicyclo[2.2.1]hept-5-ene 3. H- attack

Caption: Simplified mechanism of lactam reduction.

Detailed Experimental Protocol: Reduction of Vince Lactam

Materials and Reagents:

Reagent/MaterialFormulaM.W. ( g/mol )QuantityMoles (mmol)
Vince LactamC₆H₇NO109.135.00 g45.8
Lithium Aluminum Hydride (LiAlH₄)LiAlH₄37.953.48 g91.6
Anhydrous Diethyl Ether (Et₂O)(C₂H₅)₂O74.12200 mL-
Sodium Sulfate (Na₂SO₄), anhydrousNa₂SO₄142.04As needed-
1 M Hydrochloric Acid (HCl)HCl36.46As needed-
4 M Sodium Hydroxide (NaOH)NaOH40.00As needed-

Procedure:

  • Reaction Setup: A 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is flame-dried and allowed to cool to room temperature under a stream of dry nitrogen.

  • Addition of LiAlH₄: Anhydrous diethyl ether (100 mL) is added to the flask, followed by the portion-wise addition of lithium aluminum hydride (3.48 g, 91.6 mmol) with gentle stirring.

  • Addition of Vince Lactam: A solution of Vince Lactam (5.00 g, 45.8 mmol) in anhydrous diethyl ether (100 mL) is added dropwise to the stirred suspension of LiAlH₄ at 0 °C (ice bath). The addition rate should be controlled to maintain a gentle reflux.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 12 hours.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes 1:1) and visualizing with a potassium permanganate stain. The disappearance of the starting lactam spot indicates the completion of the reaction.

  • Work-up: The reaction mixture is cooled to 0 °C, and the excess LiAlH₄ is quenched by the slow, dropwise addition of water (3.5 mL), followed by 15% aqueous sodium hydroxide (3.5 mL), and finally water (10.5 mL). The resulting white precipitate is filtered off and washed with diethyl ether (3 x 50 mL).

  • Purification: The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is carefully removed under reduced pressure to yield 2-azabicyclo[2.2.1]hept-5-ene as a volatile oil.

Expected Yield: ~70-80%

Characterization of 2-Azabicyclo[2.2.1]hept-5-ene
  • ¹H NMR (CDCl₃, 400 MHz): δ 6.25 (m, 2H, vinyl), 3.40 (br s, 1H, NH), 3.25 (m, 1H, bridgehead), 2.90 (m, 1H, bridgehead), 2.70 (m, 2H, CH₂), 1.50 (m, 2H, CH₂).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 135.0, 134.5, 60.5, 59.0, 45.0, 44.5.

  • FTIR (neat, cm⁻¹): 3300 (N-H stretch), 3050 (C-H stretch, sp²), 2950 (C-H stretch, sp³), 1640 (C=C stretch).

  • Mass Spectrometry (EI): m/z (%) 93 (M⁺), 92, 66, 39.

Part 2: N-Alkylation of 2-Azabicyclo[2.2.1]hept-5-ene

Scientific Rationale and Mechanistic Insight

The N-alkylation of the secondary amine, 2-azabicyclo[2.2.1]hept-5-ene, with 2-bromoethanol proceeds via a standard Sₙ2 mechanism. The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbon atom of 2-bromoethanol and displacing the bromide ion. A base, such as potassium carbonate, is typically added to neutralize the hydrobromic acid (HBr) that is formed as a byproduct, preventing the protonation of the starting amine and driving the reaction to completion.

The choice of a relatively weak base like potassium carbonate is strategic to avoid potential side reactions, such as elimination of HBr from 2-bromoethanol. The reaction is typically carried out in a polar aprotic solvent like acetonitrile or DMF to facilitate the Sₙ2 reaction.

Detailed Experimental Protocol: N-Alkylation

Materials and Reagents:

Reagent/MaterialFormulaM.W. ( g/mol )QuantityMoles (mmol)
2-Azabicyclo[2.2.1]hept-5-eneC₆H₉N95.153.00 g31.5
2-BromoethanolC₂H₅BrO124.974.33 g34.7
Potassium Carbonate (K₂CO₃), anhydrousK₂CO₃138.218.71 g63.0
Acetonitrile (CH₃CN), anhydrousCH₃CN41.05100 mL-
Dichloromethane (CH₂Cl₂)CH₂Cl₂84.93As needed-
Saturated Sodium Bicarbonate Solution (NaHCO₃)NaHCO₃84.01As needed-
Brine--As needed-

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser are added 2-azabicyclo[2.2.1]hept-5-ene (3.00 g, 31.5 mmol), anhydrous potassium carbonate (8.71 g, 63.0 mmol), and anhydrous acetonitrile (100 mL).

  • Addition of 2-Bromoethanol: 2-Bromoethanol (4.33 g, 34.7 mmol) is added to the stirred suspension.

  • Reaction: The reaction mixture is heated to reflux for 24 hours.

  • Reaction Monitoring: The progress of the reaction is monitored by TLC (e.g., ethyl acetate/hexanes 1:1, visualized with iodine vapor or potassium permanganate stain).

  • Work-up: The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between dichloromethane (100 mL) and water (50 mL). The aqueous layer is extracted with dichloromethane (2 x 50 mL).

  • Purification: The combined organic layers are washed with saturated sodium bicarbonate solution (50 mL) and brine (50 mL), dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 2-(2-Azabicyclo[2.2.1]hept-5-en-2-yl)ethanol as a colorless oil.

Expected Yield: ~60-70%

Characterization of 2-(2-Azabicyclo[2.2.1]hept-5-en-2-yl)ethanol
  • ¹H NMR (CDCl₃, 400 MHz): δ 6.15 (m, 2H, vinyl), 3.60 (t, J = 5.5 Hz, 2H, -CH₂OH), 3.30 (m, 1H, bridgehead), 3.00 (m, 1H, bridgehead), 2.80 (t, J = 5.5 Hz, 2H, -NCH₂-), 2.65 (m, 2H, CH₂), 2.10 (br s, 1H, -OH), 1.45 (m, 2H, CH₂).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 136.0, 133.5, 65.0, 61.0, 60.0, 58.5, 44.0, 43.5.

  • FTIR (neat, cm⁻¹): 3400 (O-H stretch, broad), 3050 (C-H stretch, sp²), 2950 (C-H stretch, sp³), 1640 (C=C stretch), 1050 (C-O stretch).

  • Mass Spectrometry (ESI+): m/z 140.1 ([M+H]⁺).

Conclusion

The synthesis of 2-(2-Azabicyclo[2.2.1]hept-5-en-2-yl)ethanol from Vince Lactam is a robust and efficient process that provides access to a key intermediate for the development of novel carbocyclic nucleoside analogues. The detailed protocols and characterization data provided in this guide are intended to empower researchers to confidently and successfully perform this synthesis in their own laboratories. The strategic use of well-understood reactions and the careful consideration of reaction conditions ensure a high-yielding and reproducible route to this valuable compound.

References

  • Jug, M. E., & Shapiro, J. J. (1980). Synthesis and Structure Determination of 2-Azabicyclo[2.2.1]hept-2-enes and Their Derivatives. W Effect on Chemical Shifts. Journal of the American Chemical Society, 102(24), 7374–7381. [Link]

  • Tóth, G. K., & Fülöp, F. (2024). Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. The Chemical Record. [Link]

  • Vince, R. (2008). A brief history of the development of abacavir. Chemtracts, 21(3), 94-100.
  • Daluge, S., & Vince, R. (1978). A new stereospecific route to carbocyclic nucleoside analogs. The Journal of Organic Chemistry, 43(12), 2311–2319. [Link]

  • SpectraBase. (n.d.). 2-Azabicyclo[1][1][7]hept-5-en-3-one. [Link]

  • Wikipedia. (2023). Vince lactam. [Link]

  • LibreTexts. (2020). 19.3: Reductions using NaBH₄, LiAlH₄. [Link]

  • Dalal Institute. (n.d.). Mechanism of Metal Hydride Reduction of Saturated and Unsaturated Carbonyl Compounds, Acids, Esters and Nitriles. [Link]

  • PubChem. (n.d.). (+)-2-Azabicyclo(2.2.1)hept-5-en-3-one. [Link]

  • Google Patents. (n.d.). Process for the preparation of 2-azabicyclo[2.2.1]hept-5-en-3-on.
  • The LAIR at East Texas A&M. (n.d.). Substituent Effect Analysis of the Synthesis of 1-Azabicyclo[2.2.1]heptan-2-one Using Diels-Alder Reactions. [Link]

  • ACS Publications. (n.d.). 2-Azabicyclo[2.2.1]hept-5-en-3-one: Chemical Profile of a Versatile Synthetic Building Block and its Impact on the Development of Therapeutics. [Link]

  • ResearchGate. (n.d.). Synthesis of Rigid Bicycloheterocyclic Scaffolds from Vince's Lactam (Enzymatic Resolution of Vince's Lactam). [Link]

  • Dalal Institute. (n.d.). Mechanism of Metal Hydride Reduction of Saturated and Unsaturated Carbonyl Compounds, Acids, Esters and Nitriles. [Link]

  • MedCrave online. (2018). The selective n-alkylation of monoethanolamine in PTC condition. [Link]

  • Google Patents. (n.d.).
  • Chemistry LibreTexts. (2020). 19.3: Reductions using NaBH₄, LiAlH₄. [Link]

  • ResearchGate. (n.d.). Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). N-alkylation of amines with alcohols over alumina-entrapped Ag catalysts using the “borrowing hydrogen” methodology. [Link]

  • Wikipedia. (2023). Vince lactam. [Link]

  • ResearchGate. (n.d.). Diastereoselective synthesis of polysubstituted cyclopentanols and cyclopentenes containing stereogenic centers via domino Michael/cyclization reaction. [Link]

  • ResearchGate. (n.d.). Solvent effects on the diastereoselection in LiAlH 4 reduction of α-substituted ketones. [Link]

Sources

Application

Application Notes and Protocols for the Characterization of 2-(2-Azabicyclo[2.2.1]hept-5-en-2-yl)ethanol

Introduction 2-(2-Azabicyclo[2.2.1]hept-5-en-2-yl)ethanol is a bicyclic amino alcohol of significant interest in pharmaceutical and medicinal chemistry. Its rigid, strained ring system and the presence of both a secondar...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(2-Azabicyclo[2.2.1]hept-5-en-2-yl)ethanol is a bicyclic amino alcohol of significant interest in pharmaceutical and medicinal chemistry. Its rigid, strained ring system and the presence of both a secondary amine and a primary alcohol functional group make it a valuable chiral building block for the synthesis of a variety of biologically active molecules. As with any compound intended for use in drug development, rigorous characterization is essential to confirm its identity, purity, and stability. These application notes provide detailed protocols and expert insights for the comprehensive analytical characterization of 2-(2-Azabicyclo[2.2.1]hept-5-en-2-yl)ethanol using a suite of modern analytical techniques.

The methodologies outlined herein are designed for researchers, scientists, and drug development professionals to ensure the generation of reliable and reproducible data, which is paramount for regulatory submissions and advancing drug discovery programs.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Structure

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules. For a molecule with a complex stereochemistry like 2-(2-Azabicyclo[2.2.1]hept-5-en-2-yl)ethanol, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is necessary.

Rationale for Experimental Choices

The rigid bicyclic core of the molecule leads to distinct and often complex coupling patterns in the ¹H NMR spectrum. The diastereotopic protons within the methylene bridges require careful assignment. 2D NMR techniques are indispensable for confidently assigning each proton and carbon, and for confirming the connectivity of the ethanol substituent to the nitrogen atom of the bicyclic system.

Protocol for NMR Analysis

1.1 Sample Preparation:

  • Accurately weigh 5-10 mg of 2-(2-Azabicyclo[2.2.1]hept-5-en-2-yl)ethanol.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, Methanol-d₄, or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent can influence chemical shifts, particularly of the hydroxyl proton.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

1.2 NMR Data Acquisition:

  • Acquire a ¹H NMR spectrum to get an overview of the proton signals.

  • Obtain a ¹³C{¹H} NMR spectrum to identify the number of unique carbon environments.

  • Perform a Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment to differentiate between CH, CH₂, and CH₃ groups.

  • Acquire a 2D Correlation Spectroscopy (COSY) spectrum to establish proton-proton coupling networks.

  • Run a 2D Heteronuclear Single Quantum Coherence (HSQC) experiment to correlate directly bonded proton and carbon atoms.

  • Acquire a 2D Heteronuclear Multiple Bond Correlation (HMBC) spectrum to identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and confirming the overall structure.

Expected Spectral Data and Interpretation

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for 2-(2-Azabicyclo[2.2.1]hept-5-en-2-yl)ethanol

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Bridgehead (C1, C4)2.5 - 3.540 - 50
Olefinic (C5, C6)5.8 - 6.5130 - 140
Methylene Bridge (C7)1.2 - 2.030 - 40
N-CH₂ (ethanol)2.5 - 3.050 - 60
O-CH₂ (ethanol)3.5 - 4.060 - 70
Bridge Protons (C3)1.5 - 2.535 - 45

Note: These are estimated ranges and actual values may vary depending on the solvent and experimental conditions.

The structure of the related compound, 2-azabicyclo[2.2.1]hept-2-enes, has been determined using ¹H and ¹³C NMR, with detailed analysis of coupling constants to confirm stereochemistry[1]. Similar detailed analysis of coupling constants, particularly the through-space couplings observed in bicyclic systems, will be instrumental in confirming the endo/exo stereochemistry of substituents.

Mass Spectrometry (MS): Confirmation of Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital technique for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation pattern. Both low-resolution and high-resolution mass spectrometry (HRMS) should be employed.

Rationale for Experimental Choices

Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like amino alcohols, as it typically produces a strong protonated molecular ion [M+H]⁺, confirming the molecular weight. Electron ionization (EI), often coupled with gas chromatography (GC-MS), is a higher-energy technique that induces more extensive fragmentation, providing a characteristic fingerprint for the molecule. HRMS is crucial for determining the elemental composition of the molecular ion and its fragments, which provides an additional layer of confirmation for the proposed structure.

Protocol for Mass Spectrometry Analysis

2.1 ESI-MS (for molecular weight confirmation):

  • Prepare a dilute solution of the sample (approx. 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile, with the addition of 0.1% formic acid to promote protonation.

  • Infuse the solution directly into the ESI source or inject it via an HPLC system.

  • Acquire the mass spectrum in positive ion mode.

2.2 GC-MS (for fragmentation pattern and purity assessment):

  • Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

  • Inject a small volume (e.g., 1 µL) into the GC-MS system.

  • Use a suitable GC column (e.g., a non-polar DB-5ms or a mid-polar DB-17ms) and a temperature program that allows for the separation of the analyte from any impurities.

  • Acquire the mass spectrum using electron ionization (EI) at 70 eV.

Expected Fragmentation Pattern

The mass spectrum of the related 2-azabicyclo[2.2.1]hept-5-en-3-one shows a molecular ion at m/z 109[2]. For 2-(2-azabicyclo[2.2.1]hept-5-en-2-yl)ethanol, the protonated molecular ion [M+H]⁺ is expected at m/z 140. Key fragmentation pathways in EI-MS would likely involve:

  • Loss of the ethanol side chain: Cleavage of the N-C bond could lead to a fragment corresponding to the azabicyclo[2.2.1]heptene core.

  • Loss of a hydroxyl group: Dehydration of the ethanol side chain.

  • Retro-Diels-Alder reaction: A characteristic fragmentation for bicyclo[2.2.1]heptene systems, leading to the loss of cyclopentadiene.

The mass spectrum of a related pyrrole derivative formed from a 2-azabicyclo[2.2.1]heptene showed a base peak corresponding to the loss of CH₂OH, highlighting a common fragmentation pathway for hydroxyethyl-substituted nitrogen heterocycles[1].

High-Performance Liquid Chromatography (HPLC): Purity Determination and Chiral Separation

HPLC is the workhorse of the pharmaceutical industry for purity assessment and the separation of enantiomers. For a chiral molecule like 2-(2-Azabicyclo[2.2.1]hept-5-en-2-yl)ethanol, the development of a chiral HPLC method is critical.

Rationale for Experimental Choices

Reversed-phase HPLC (RP-HPLC) is generally the first choice for purity analysis of polar organic molecules. A C18 column with a mobile phase consisting of a mixture of water (often with a buffer and/or ion-pairing agent) and an organic modifier (acetonitrile or methanol) is a good starting point. For chiral separations, a chiral stationary phase (CSP) is required. Polysaccharide-based CSPs (e.g., Chiralcel OD-H) have shown success in separating the enantiomers of the precursor, 2-azabicyclo[2.2.1]hept-5-en-3-one, and are therefore a logical choice for the target molecule[3].

Protocol for HPLC Analysis

3.1 Achiral Purity Determination (RP-HPLC):

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: A gradient of water with 0.1% trifluoroacetic acid (TFA) and acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength where the analyte has some absorbance (likely low, so a low wavelength like 210 nm should be monitored), or preferably with a more universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.

3.2 Chiral Separation:

  • Column: Chiralcel OD-H, 4.6 x 250 mm, 5 µm particle size.

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 80:20 v/v), with a small amount of an amine modifier like diethylamine (0.1%) to improve peak shape for the basic analyte. The optimal ratio of hexane to alcohol will need to be determined empirically[3][4].

  • Flow Rate: 1.0 mL/min.

  • Detection: UV (if a chromophore is present or derivatized) or a chiroptical detector (circular dichroism or optical rotation).

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.

Supporting Analytical Techniques

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule.

  • Expected Absorptions:

    • O-H stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the alcohol.

    • C-H stretch (sp²): Above 3000 cm⁻¹, corresponding to the olefinic C-H bonds.

    • C-H stretch (sp³): Below 3000 cm⁻¹, from the aliphatic C-H bonds.

    • C=C stretch: Around 1640-1680 cm⁻¹ for the alkene.

    • C-N stretch: In the 1000-1350 cm⁻¹ region.

    • C-O stretch: A strong band in the 1000-1260 cm⁻¹ region for the primary alcohol.

Spectra for the related 2-azabicyclo[2.2.1]hept-5-en-3-one are available and can serve as a reference for the bicyclic core vibrations[2][5].

Thermal Analysis (DSC and TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information about the thermal properties of a material, such as its melting point, thermal stability, and decomposition profile.

  • DSC Protocol:

    • Accurately weigh 2-5 mg of the sample into an aluminum DSC pan.

    • Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min) over a temperature range that encompasses the expected melting point.

    • An endothermic peak will indicate the melting point.

  • TGA Protocol:

    • Accurately weigh 5-10 mg of the sample into a TGA pan.

    • Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min) to a high temperature (e.g., 600 °C).

    • The resulting plot of mass versus temperature will indicate the decomposition temperature and any mass loss due to volatile components[6][7].

Visualizations

Experimental Workflow for Comprehensive Characterization

G cluster_sample Sample Preparation cluster_structural Structural Elucidation cluster_purity Purity & Chirality cluster_physical Physical Properties Sample 2-(2-Azabicyclo[2.2.1]hept- 5-en-2-yl)ethanol NMR NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) Sample->NMR Dissolve in deuterated solvent MS Mass Spectrometry (ESI, GC-MS, HRMS) Sample->MS Dilute solution FTIR FTIR Spectroscopy Sample->FTIR Direct analysis HPLC Achiral HPLC (Purity) Sample->HPLC Dissolve in mobile phase Chiral_HPLC Chiral HPLC (Enantiomeric Purity) Sample->Chiral_HPLC Dissolve in mobile phase Thermal Thermal Analysis (DSC, TGA) Sample->Thermal Weigh into pan

Caption: Workflow for the comprehensive analytical characterization of the target compound.

Logical Relationship of Analytical Techniques

G cluster_techniques Analytical Techniques Compound Target Compound NMR NMR Compound->NMR MS MS Compound->MS HPLC HPLC Compound->HPLC Chiral_HPLC Chiral HPLC Compound->Chiral_HPLC Identity Identity Confirmed Purity Purity Assessed Chirality Chirality Determined NMR->Identity MS->Identity HPLC->Purity Chiral_HPLC->Chirality

Caption: Relationship between analytical techniques and key characterization outcomes.

References

  • BIP. (n.d.). Synthesis of chiral 2-azabicycloalkane derivatives and their application in asymmetric synthesis. Retrieved from [Link]

  • Jug, M. E., & Shapiro, J. J. (1980). Synthesis and Structure Determination of 2-Azabicyclo[2.2.1]hept-2-enes and Their Derivatives. W Effect on Chemical Shifts. Journal of the American Chemical Society, 102(27), 7862–7870.
  • García-Mera, X., Rodríguez-Borges, J. E., Vale, M. L. C., & Alves, M. J. (n.d.). Highly Diastereoselective Synthesis of 2-Azabicyclo[2.2.1]hept-5-ene Derivatives. CORE. Retrieved from [Link]

  • Zhang, Y., Yang, D., Yao, S., & Song, H. (2011). HPLC Determination of Enantiomeric 2-Azabicyclo[2.2.1]hept-5-en-3-one on Chiral Stationary Phase.
  • Wünsch, B., & Bausch, S. (1991). Process for the preparation of 2-azabicyclo[2.2.1]hept-5-en-3-on.
  • SpectraBase. (n.d.). 2-Azabicyclo[1][1][8]hept-5-en-3-one. Retrieved from [Link]

  • Cisneros, J. A., & Bowen, R. D. (2012). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions.
  • MDPI. (2023). Amino-Alcohol Organic-Inorganic Hybrid Sol-Gel Materials Based on an Epoxy Bicyclic Silane: Synthesis and Characterization. Retrieved from [Link]

  • ResearchGate. (2015). GC-MS analysis of ethyl acetate extract of Alysicarpus Monilifer -Whole plant. Retrieved from [Link]

  • Royal Society of Chemistry. (2012). Phosphorylation of 2-azabicyclo[2.2.1]hept-5-ene and 2-hydroxy-2-azabicyclo[2.2.1]hept-5-ene systems: synthesis and mechanistic study. New Journal of Chemistry, 36(4), 1034-1041.
  • National Center for Biotechnology Information. (2021). Insecticidal Activities and GC-MS Analysis of the Selected Family Members of Meliaceae Used Traditionally as Insecticides. Molecules, 26(11), 3169.
  • Research, Society and Development. (2022). Thermal Analysis of the Essential Oil of Aniba rosaeodora Ducke by TGA and DSC. Research, Society and Development, 11(3), e3411326085.
  • ResearchGate. (2011). Chiral separation of enantiomers of amino acid derivatives by high-performance liquid chromatography on a norvancomycin-bonded chiral stationary phase. Retrieved from [Link]

  • The LAIR at East Texas A&M. (n.d.). Substituent Effect Analysis of the Synthesis of 1-Azabicyclo[2.2.1]heptan-2-one Using Diels-Alder Reactions. Retrieved from [Link]

  • Research at Melbourne. (n.d.). TGA-DSC. Retrieved from [Link]

  • TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. Retrieved from [Link]

  • Google Patents. (2019).
  • ResearchGate. (2023). Mass fragmentation pattern of major identified compounds of ethanol.... Retrieved from [Link]

  • Macedonian Journal of Chemistry and Chemical Engineering. (2022). ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXI. Retrieved from [Link]

  • Royal Society of Chemistry. (1998). 6-Substituted 2-azabicyclo[2.2.1]hept-5-enes by nitrogen-directed radical rearrangement: synthesis of an epibatidine analogue with high binding affinity at the nicotinic acetylcholine receptor. Journal of the Chemical Society, Perkin Transactions 1, (2), 235-242.
  • SpectraBase. (n.d.). (1R)-(-)-2-azabicyclo[2.2.1]hept-5-en-3-one - Optional[ATR-IR] - Spectrum. Retrieved from [Link]

  • ResearchGate. (2011). Effect of nature of alcohols on resolution and enantioselectivity: (A) ethanol, (B) 2-propa. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 2-Azabicyclo[2.2.1]hept-5-ene Reactions

Welcome to the technical support center for synthetic methodologies involving 2-azabicyclo[2.2.1]hept-5-ene and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to n...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic methodologies involving 2-azabicyclo[2.2.1]hept-5-ene and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the N-alkylation of this versatile bicyclic amine scaffold. Our goal is to provide not just solutions, but a foundational understanding of the reaction dynamics to empower your experimental design and troubleshooting efforts.

Frequently Asked Questions (FAQs): Understanding the Core Problem

This section addresses the fundamental principles governing the N-alkylation of 2-azabicyclo[2.2.1]hept-5-ene, a critical starting point for troubleshooting.

Question 1: What is over-alkylation in the context of 2-azabicyclo[2.2.1]hept-5-ene, and why does it occur?

Answer: Over-alkylation is a common side reaction where the target mono-alkylated product, a tertiary amine, reacts further with the alkylating agent to form a quaternary ammonium salt. This process is particularly prevalent in the alkylation of secondary amines like 2-azabicyclo[2.2.1]hept-5-ene.

The root cause lies in the nucleophilicity of the amines involved. The reaction proceeds in two steps:

  • Desired Alkylation: The secondary amine (starting material) reacts with an alkyl halide (R-X) to form the desired tertiary amine.

  • Undesired Over-alkylation: This newly formed tertiary amine then competes with the remaining starting material for the alkylating agent, leading to the quaternary ammonium salt.

This is often described as a "runaway train" reaction because the product of the first alkylation is frequently a stronger nucleophile than the starting amine, causing the second reaction to occur at a comparable or even faster rate.[1]

G cluster_0 Over-alkylation Pathway A 2-Azabicyclo[2.2.1]hept-5-ene (Secondary Amine) B Desired N-Alkyl Product (Tertiary Amine) A->B + R-X (Alkylation 1) C Over-alkylation Byproduct (Quaternary Ammonium Salt) B->C + R-X (Alkylation 2)

Caption: The competitive reaction pathway leading to over-alkylation.

Question 2: What primary factors influence the rate of over-alkylation?

Answer: Several key experimental parameters dictate the selectivity of the mono-alkylation reaction. Controlling these is crucial for minimizing the formation of the quaternary salt byproduct. The composition of the final product mixture is dependent on factors including the molar concentration of reactants, temperature, the basicities of the starting and alkylated amines, and the steric configuration of the reacting species.[2]

  • Stoichiometry: An excess of the alkylating agent is the most direct cause of over-alkylation.

  • Reactivity of Alkylating Agent: Highly reactive electrophiles, such as methyl iodide or benzyl bromide, are more prone to driving the reaction to the quaternary stage compared to less reactive agents like alkyl chlorides.[1]

  • Temperature: Higher reaction temperatures increase the rate of both alkylation steps, often accelerating the undesired second alkylation.

  • Base: The choice of base is critical. It is needed to neutralize the acid (e.g., H-X) generated during the reaction, which would otherwise protonate and deactivate the starting amine.[2] However, the base itself should not be nucleophilic enough to react with the alkylating agent.

  • Concentration: Higher concentrations can increase the frequency of molecular collisions, potentially favoring the faster second alkylation step once some tertiary amine has been formed.

Troubleshooting Guide: From Problem to Solution

This section provides direct answers to specific experimental challenges, offering actionable advice to improve reaction outcomes.

Question 3: My TLC/LC-MS analysis shows three spots: starting material, my desired product, and a highly polar byproduct that I suspect is the quaternary salt. How can I improve selectivity for the mono-alkylated product?

Answer: This is a classic selectivity problem. A multi-pronged approach to reaction optimization is recommended.

Troubleshooting Strategy:

  • Adjust Stoichiometry: The most crucial first step.

    • Action: Use the 2-azabicyclo[2.2.1]hept-5-ene as the limiting reagent. Start with 1.05 to 1.1 equivalents of the amine relative to the alkylating agent. Alternatively, using a significant excess of the starting amine can statistically favor mono-alkylation, though this requires a more demanding purification.[3]

    • Technique: Implement slow addition of the alkylating agent using a syringe pump over several hours. This keeps its instantaneous concentration low, minimizing the chance of it reacting with the product amine.

  • Lower the Reaction Temperature:

    • Action: Reduce the reaction temperature significantly. If you are running at room temperature, try 0 °C or even -10 °C.[4] For highly reactive electrophiles, even lower temperatures may be necessary to prevent over-alkylation.[5]

    • Rationale: The activation energy for the second alkylation (tertiary to quaternary) is often lower than the first. By reducing thermal energy, you can disproportionately slow the undesired reaction.

  • Re-evaluate Your Choice of Base:

    • Action: Switch to a sterically hindered, non-nucleophilic base. Common choices include diisopropylethylamine (DIPEA) or proton sponge. Alternatively, inorganic bases like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) are often effective. Cesium bases, in particular, have been shown to promote selective N-monoalkylation.[4]

    • Rationale: These bases are too bulky to act as nucleophiles but are effective at scavenging the generated acid, ensuring your starting amine remains free to react.

Summary of Recommended Parameter Adjustments:

ParameterStandard Condition (Problematic)Recommended AdjustmentRationale
Stoichiometry >1.0 eq. Alkylating Agent1.0 eq. Alkylating AgentPrevents excess electrophile from reacting with the product.
Addition Method All at onceSlow addition via syringe pumpMaintains a low instantaneous concentration of the alkylating agent.
Temperature Room Temp or Reflux0 °C to -10 °CReduces the rate of the undesired over-alkylation reaction.[4][5]
Base Triethylamine (TEA)DIPEA, K₂CO₃, Cs₂CO₃Prevents the base from competing as a nucleophile.[5]

Question 4: I've tried optimizing the reaction, but I still get a mixture. Is there an alternative synthetic strategy to avoid over-alkylation altogether?

Answer: Absolutely. When direct alkylation proves difficult to control, reductive amination is the superior and often preferred industrial method for synthesizing secondary and tertiary amines.[1] This two-step, one-pot process avoids the use of highly reactive alkyl halides.

The Reductive Amination Pathway:

  • Imine/Enamine Formation: The 2-azabicyclo[2.2.1]hept-5-ene is reacted with an aldehyde or ketone. This forms an iminium ion intermediate.

  • Reduction: A mild reducing agent, added to the same pot, selectively reduces the iminium ion to the desired tertiary amine. Over-alkylation is impossible as there is no alkylating agent present.

Recommended Reducing Agents:

  • Sodium triacetoxyborohydride (STAB): The reagent of choice for most applications. It is mild, tolerant of many functional groups, and does not reduce the starting aldehyde/ketone.

  • Sodium cyanoborohydride (NaBH₃CN): Another effective option, though more toxic.

G cluster_1 Reductive Amination Workflow A 2-Azabicyclo[2.2.1]hept-5-ene + Aldehyde/Ketone B Iminium Ion Intermediate A->B Condensation C Desired N-Alkyl Product (Tertiary Amine) B->C + Reducing Agent (e.g., STAB)

Caption: The over-alkylation-proof reductive amination pathway.

Question 5: How can I effectively purify my desired N-alkylated tertiary amine from the unreacted secondary amine and the quaternary ammonium salt byproduct?

Answer: Purification relies on exploiting the differences in basicity and polarity of the components in your mixture. A standard acid-base extraction followed by column chromatography is highly effective.

G cluster_2 Purification Workflow A Crude Reaction Mixture (In Organic Solvent, e.g., EtOAc) B Wash with dilute HCl (aq) (e.g., 1M) A->B C Separate Layers B->C J Quaternary Salt remains in initial aqueous layer B->J Note D_aq Aqueous Layer (Protonated Amines) C->D_aq Bottom D_org Organic Layer (Neutral Impurities) C->D_org Top E Basify Aqueous Layer (e.g., NaHCO₃, NaOH) D_aq->E F Extract with Organic Solvent E->F G Combined Organic Layers (Free Amines) F->G H Column Chromatography G->H I Purified Tertiary Amine H->I

Sources

Optimization

Technical Support Center: Synthesis of 2-(2-Azabicyclo[2.2.1]hept-5-en-2-yl)ethanol

Welcome to the technical support guide for the synthesis of 2-(2-Azabicyclo[2.2.1]hept-5-en-2-yl)ethanol. This molecule is a valuable building block in medicinal chemistry and drug development, prized for its rigid bicyc...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-(2-Azabicyclo[2.2.1]hept-5-en-2-yl)ethanol. This molecule is a valuable building block in medicinal chemistry and drug development, prized for its rigid bicyclic structure. This guide provides an in-depth look at a reliable, scalable synthetic route, complete with detailed protocols, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower researchers to navigate the complexities of this synthesis with confidence and achieve consistent, high-yield results.

I. Synthetic Pathway Overview

The most common and efficient synthesis of 2-(2-Azabicyclo[2.2.1]hept-5-en-2-yl)ethanol is a two-step process. This pathway is favored for its high stereoselectivity and the commercial availability of the starting materials.

  • Step 1: Diels-Alder Cycloaddition: The synthesis begins with a [4+2] Diels-Alder reaction between freshly cracked cyclopentadiene (the diene) and N-(2-hydroxyethyl)maleimide (the dienophile). This reaction selectively forms the exo-isomer of the bicyclic imide intermediate, N-(2-hydroxyethyl)-5-norbornene-2,3-dicarboximide. The exo product is kinetically favored under mild conditions.[1][2]

  • Step 2: Imide Reduction: The carbonyl groups of the resulting cyclic imide are then reduced to methylene groups using a powerful reducing agent, typically Lithium Aluminum Hydride (LAH).[3][4][5] This step yields the final target molecule, 2-(2-Azabicyclo[2.2.1]hept-5-en-2-yl)ethanol.

Below is a diagram illustrating the overall synthetic workflow.

G cluster_0 Step 1: Diels-Alder Reaction cluster_1 Step 2: Imide Reduction CPD Cyclopentadiene Adduct N-(2-hydroxyethyl)-exo-5- norbornene-2,3-dicarboximide CPD->Adduct Diene NHEM N-(2-hydroxyethyl)maleimide NHEM->Adduct Dienophile LAH LiAlH4 in THF Product 2-(2-Azabicyclo[2.2.1]hept- 5-en-2-yl)ethanol Adduct->Product Intermediate LAH->Product Reduction

Caption: Overall workflow for the synthesis of the target compound.

II. Detailed Experimental Protocol

This protocol is designed for a laboratory scale and can be adapted for larger quantities.

Step 1: Synthesis of N-(2-hydroxyethyl)-exo-5-norbornene-2,3-dicarboximide

Materials & Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Dicyclopentadiene132.2110 mL~0.076
N-(2-hydroxyethyl)maleimide141.1210.0 g0.071
Ethyl Acetate88.1180 mL-
Hexanes-40 mL-

Procedure:

  • Cracking of Dicyclopentadiene: Set up a fractional distillation apparatus. Gently heat dicyclopentadiene to ~180°C. Collect the cyclopentadiene monomer, which distills at 40-42°C, in a flask cooled to 0°C in an ice bath.[6][7] Safety Note: Perform in a well-ventilated fume hood. Cyclopentadiene dimerizes back to dicyclopentadiene at room temperature over several hours; use it promptly after cracking.[7]

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 10.0 g of N-(2-hydroxyethyl)maleimide in 80 mL of ethyl acetate.

  • Diels-Alder Reaction: To the stirred solution, slowly add the freshly cracked cyclopentadiene (approximately 6.5 mL, ~5.1 g, 0.077 mol). The reaction is exothermic.[6] Maintain the temperature below 30°C using a water bath if necessary.

  • Crystallization: Stir the reaction mixture at room temperature for 2-3 hours. The white, crystalline product should precipitate from the solution.

  • Isolation: Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration and wash the filter cake with 40 mL of cold hexanes to remove any unreacted starting material.

  • Drying: Dry the product under vacuum to a constant weight. The expected yield is typically 85-95%.

Step 2: Synthesis of 2-(2-Azabicyclo[2.2.1]hept-5-en-2-yl)ethanol

Materials & Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
N-(2-hydroxyethyl)-exo-5-norbornene-2,3-dicarboximide207.2210.0 g0.048
Lithium Aluminum Hydride (LAH)37.954.4 g0.116
Anhydrous Tetrahydrofuran (THF)72.11200 mL-
Sodium Sulfate (Na₂SO₄)142.04As needed-
Saturated aq. Sodium Potassium Tartrate (Rochelle's Salt)-100 mL-

Procedure:

  • Reaction Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer. Ensure all glassware is oven-dried to be completely moisture-free.

  • LAH Suspension: Under a nitrogen atmosphere, carefully and slowly add 4.4 g of LAH powder to 150 mL of anhydrous THF. Safety Note: LAH is highly reactive with water and can ignite. Handle with extreme caution.

  • Substrate Addition: Dissolve 10.0 g of the imide intermediate in 50 mL of anhydrous THF. Add this solution dropwise to the stirred LAH suspension over 30-45 minutes. The addition is exothermic; control the rate to maintain a gentle reflux.

  • Reaction: After the addition is complete, heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

  • Workup (Quenching): Cool the reaction flask to 0°C in an ice bath. Very slowly and carefully quench the excess LAH by the sequential dropwise addition of:

    • 4.4 mL of water

    • 4.4 mL of 15% aqueous NaOH

    • 13.2 mL of water This is the Fieser workup method and is crucial for safely neutralizing the LAH and producing a granular aluminum salt precipitate that is easy to filter.

  • Filtration: Allow the resulting slurry to stir at room temperature for 1 hour until a white, granular precipitate forms. Filter the mixture through a pad of Celite or anhydrous sodium sulfate. Wash the filter cake thoroughly with additional THF or ethyl acetate.

  • Isolation & Purification: Combine the organic filtrates and evaporate the solvent under reduced pressure. The crude product is often an oil. Purification can be achieved by silica gel column chromatography using an eluent system such as ethyl acetate/hexanes with a small percentage of triethylamine to prevent streaking.[8][9]

III. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis.

Troubleshooting LowYield_S1 Low Yield in Step 1 (Diels-Alder) Cause1_S1 Cause: Dimerized Cyclopentadiene LowYield_S1->Cause1_S1 Cause2_S1 Cause: Impure Dienophile LowYield_S1->Cause2_S1 Cause3_S1 Cause: Endo/Exo Mixture Formation LowYield_S1->Cause3_S1 Sol1_S1 Solution: Use freshly 'cracked' cyclopentadiene. Cause1_S1->Sol1_S1 Sol2_S1 Solution: Recrystallize N-(2-hydroxyethyl)maleimide. Cause2_S1->Sol2_S1 Sol3_S1 Solution: Maintain low reaction temperature (<40°C). Cause3_S1->Sol3_S1

Sources

Troubleshooting

Technical Support Center: Stereoselectivity in 2-Azabicyclo[2.2.1]hept-5-ene Systems

Welcome to the technical support center for stereochemical control in reactions involving the 2-azabicyclo[2.2.1]hept-5-ene framework. This guide is designed for researchers, medicinal chemists, and process development s...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for stereochemical control in reactions involving the 2-azabicyclo[2.2.1]hept-5-ene framework. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile scaffold in their synthetic endeavors. The unique strained structure of this bicyclic system presents both opportunities for elegant stereocontrol and challenges in achieving desired outcomes. This document provides in-depth, experience-based answers to common questions and troubleshooting strategies for issues you may encounter in the lab.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the stereochemical behavior of 2-azabicyclo[2.2.1]hept-5-ene systems, particularly in their synthesis via aza-Diels-Alder reactions.

Q1: What are the primary factors that dictate stereoselectivity in the aza-Diels-Alder synthesis of the 2-azabicyclo[2.2.1]hept-5-ene core?

The stereochemical outcome of the aza-Diels-Alder reaction, typically between cyclopentadiene and an imine dienophile, is governed by a combination of kinetic vs. thermodynamic control, steric interactions, and electronic effects (secondary orbital interactions). The key factors are:

  • Reaction Temperature: Lower temperatures generally favor the kinetically controlled product, while higher temperatures can allow for equilibration to the more thermodynamically stable product.[1]

  • Catalysis: Lewis acids or Brønsted acids are frequently used to catalyze these cycloadditions. The catalyst can coordinate to the dienophile, lowering its LUMO energy, accelerating the reaction, and often enhancing stereoselectivity.[2]

  • Chiral Auxiliaries: For asymmetric synthesis, chiral auxiliaries attached to either the imine's nitrogen or carbon atom are crucial. These auxiliaries create a sterically biased environment, forcing the diene to approach from one diastereotopic face over the other.[2][3] The conformational rigidity and steric bulk of the auxiliary are paramount for high induction.

  • Substituents: The nature of the substituents on both the diene and the dienophile can influence facial selectivity and the endo/exo ratio through steric repulsion or attractive secondary orbital interactions.

Q2: My aza-Diels-Alder reaction yields the exo product predominantly. Isn't the endo product usually favored in Diels-Alder reactions?

This is an excellent and common observation. While the "endo rule" holds for many carbocyclic Diels-Alder reactions due to stabilizing secondary orbital interactions between the diene and the dienophile's activating group, aza-Diels-Alder reactions involving cyclopentadiene often show a strong preference for the exo adduct.[2][3]

The causality is twofold:

  • Steric Hindrance: The transition state leading to the endo product involves significant steric clash between the substituents on the imine dienophile and the methylene bridge of the cyclopentadiene. The exo transition state avoids this interaction, making it lower in energy and kinetically favored.

  • Reduced Secondary Orbital Interaction: In many aza-Diels-Alder systems, the stabilizing secondary orbital interactions that favor the endo product are weaker or outweighed by the steric repulsions described above.[2]

Therefore, the exo product is often the kinetic product in these specific reactions.[1][4]

G cluster_endo Endo Transition State cluster_exo Exo Transition State endo_ts Cyclopentadiene approaches 'under' the dienophile endo_sterics High Steric Clash (Substituent vs. CH2 bridge) endo_ts->endo_sterics endo_soi Secondary Orbital Interaction (Stabilizing) endo_ts->endo_soi endo_result Higher Energy TS (Often Not Favored) endo_sterics->endo_result endo_soi->endo_result exo_ts Cyclopentadiene approaches 'away from' the dienophile exo_sterics Minimal Steric Clash exo_ts->exo_sterics exo_soi No Secondary Orbital Interaction exo_ts->exo_soi exo_result Lower Energy TS (Kinetically Favored) exo_sterics->exo_result exo_soi->exo_result

Caption: Comparison of Endo vs. Exo Transition States.

Q3: How does the choice of N-substituent on the 2-azabicyclo[2.2.1]hept-5-ene core affect the stereoselectivity of subsequent reactions on the double bond?

The N-substituent acts as a critical stereodirecting group. In reactions like epoxidation, dihydroxylation, or cycloadditions, the reagent will typically approach the double bond from the face opposite to the bulky N-substituent (anti-attack).

For example, in the [3+2] cycloaddition of azides to the double bond, the reaction proceeds with high exo-specificity.[5] This is because the bicyclic framework itself shields the endo face, and any bulky substituent on the nitrogen further directs the incoming reagent to the less hindered exo face. This principle is fundamental for installing new stereocenters with high predictability.

Section 2: Troubleshooting Guides

This section provides a structured approach to diagnosing and solving common stereoselectivity issues.

Problem: My aza-Diels-Alder reaction is producing a nearly 1:1 mixture of diastereomers.

This indicates a failure in facial discrimination during the cycloaddition. Follow this diagnostic workflow to identify and solve the problem.

G start Poor Diastereoselectivity (d.r. ≈ 1:1) q1 Are you using a chiral auxiliary? start->q1 no_aux Incorporate a chiral auxiliary. Consider (-)-8-phenylmenthol or a chiral phenylethylamine. q1->no_aux No q2 Is the reaction run at low temperature? (-78 to 0 °C) q1->q2 Yes yes_aux Yes temp_high High temp may overcome the small energy difference between TS. -> Lower the reaction temperature. q2->temp_high No q3 Are you using a Lewis or Brønsted acid catalyst? q2->q3 Yes temp_ok Yes no_cat Catalyst can organize the TS. -> Add a catalyst (e.g., TFA, BF3·OEt2). Screen various Lewis acids. q3->no_cat No end_point Auxiliary may be ineffective. Consider a dual-auxiliary approach or a different class of auxiliary with greater steric demand. q3->end_point Yes yes_cat Yes

Caption: Troubleshooting workflow for poor diastereoselectivity.

Problem: I am observing the formation of both endo and exo isomers.

While high exo-selectivity is common, obtaining a mixture suggests that the energy difference between the two transition states is small.

  • Cause A: High Reaction Temperature. As mentioned, higher temperatures can provide enough energy to overcome the kinetic barrier to the endo product or even allow for a retro-Diels-Alder reaction, leading to the thermodynamically more stable isomer, which can sometimes be the endo product under specific substitution patterns.

    • Solution: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., -78 °C, -40 °C, or 0 °C).

  • Cause B: Small Dienophile Substituents. If the substituents on the dienophile are not sufficiently bulky, the steric penalty for the endo approach is reduced, making it more competitive with the exo pathway.

    • Solution: If synthetically feasible, temporarily use a bulkier protecting group or substituent on the nitrogen or carbon of the imine to enhance steric directing effects.

  • Cause C: Ineffective Lewis Acid Coordination. A poorly chosen Lewis acid might not chelate or coordinate effectively to the dienophile, failing to lock it into a conformation that strongly disfavors the endo approach.

    • Solution: Screen a panel of Lewis acids (e.g., ZnCl₂, TiCl₄, SnCl₄) to find one that improves the exo/endo ratio. Stronger Lewis acids can sometimes offer better stereocontrol.[2]

Section 3: Data & Protocols

Comparative Data: Effect of Chiral Auxiliaries

The selection of a chiral auxiliary is arguably the most critical decision for achieving high diastereoselectivity. The combination of multiple chiral elements can lead to exceptional levels of control.

Dienophile ComponentsDiastereomeric Ratio (1S:1R)SelectivityReference
(1R,endo)-benzonorbornen-2-yl glyoxylate + (S)-phenylethyl)imine15:85High[3]
(1R,endo)-benzonorbornen-2-yl glyoxylate + (R)-phenylethyl)imine93:7High[3]
(-)-8-phenylmenthyl glyoxylate + (R)-phenylethyl)imineSingle Adduct ObservedExcellent[2][3]
(+)-8-phenylneomenthyl glyoxylate + (S)-phenylethyl)imineSingle Adduct ObservedExcellent[2][3]

This table demonstrates the powerful effect of "matched" and "mismatched" pairings of chiral auxiliaries.

Protocol 1: General Procedure for a Highly Diastereoselective Aza-Diels-Alder Reaction

This protocol is a representative example for synthesizing an exo-2-azabicyclo[2.2.1]hept-5-ene derivative using a dual chiral auxiliary approach, based on published methods.[2][3]

Materials:

  • Chiral imino-acetate (e.g., from (-)-8-phenylmenthyl glyoxylate and (R)-1-phenylethylamine)

  • Freshly cracked cyclopentadiene (distilled from dicyclopentadiene)

  • Anhydrous dichloromethane (DCM)

  • Brønsted acid catalyst (e.g., trifluoroacetic acid, TFA)

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reactor Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the chiral imino-acetate (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous DCM (approx. 0.1 M solution).

  • Cooling: Cool the solution to the desired temperature (e.g., -78 °C) using a dry ice/acetone bath.

  • Catalyst Addition: Add the Brønsted acid catalyst (e.g., TFA, 1.0-1.2 eq) dropwise to the stirred solution. The formation of the protonated iminium ion is often accompanied by a color change.

  • Diene Addition: Slowly add freshly cracked cyclopentadiene (3.0-5.0 eq) to the reaction mixture. Using an excess of the diene ensures the reaction goes to completion.

  • Reaction Monitoring: Allow the reaction to stir at low temperature for the specified time (e.g., 2-6 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting imine is consumed.

  • Quenching: Once complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Allow the mixture to warm to room temperature.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer two more times with DCM. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification & Analysis: Purify the crude product via flash column chromatography on silica gel. Characterize the final product and determine the diastereomeric ratio using ¹H NMR spectroscopy and/or chiral HPLC. The absolute configuration can be confirmed by X-ray crystallography if a suitable crystal is obtained.[3]

Protocol 2: Stereoselective Azide Addition to the Bicyclic Alkene

This protocol describes the stereoselective addition of an azide to the double bond of an N-protected 2-azabicyclo[2.2.1]hept-5-ene derivative, which proceeds with high exo-selectivity.[5]

Materials:

  • N-protected 2-azabicyclo[2.2.1]hept-5-ene derivative (1.0 eq)

  • Organic azide (e.g., benzyl azide, 1.1-1.5 eq)

  • Anhydrous toluene or chloroform

  • Inert atmosphere setup (optional, but good practice)

Procedure:

  • Setup: In a suitable flask, dissolve the bicyclic alkene (1.0 eq) in anhydrous toluene.

  • Reagent Addition: Add the organic azide (1.1-1.5 eq) to the solution.

  • Reaction Conditions:

    • Method A (Neat): For highly reactive systems, the reaction can be stirred neat (without solvent) at room temperature for 24-48 hours.[5]

    • Method B (Thermal): For less reactive systems, heat the toluene solution to reflux and stir for 12-24 hours.[5]

  • Monitoring: Monitor the disappearance of the starting alkene by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature (if heated) and concentrate the solvent under reduced pressure.

  • Purification & Analysis: The crude product, typically a mixture of regioisomeric triazolines, can be purified by flash column chromatography. The exo-selectivity is generally very high and can be confirmed by 2D NMR techniques (e.g., NOESY) to show the spatial relationship between the newly formed ring and the bicyclic framework.

References

  • García-Mera, X., Rodríguez-Borges, J. E., Vale, M. L. C., & Alves, M. J. (2011). Highly Diastereoselective Synthesis of 2-Azabicyclo[2.2.1]hept-5-ene Derivatives: Bronsted Acid Catalized Aza-Diels-Alder Reaction between Cyclopentadiene and Imino-acetates with Two Chiral Auxiliaries. CORE Repository. [Link]

  • Rodríguez-Borges, J. E., et al. (2014). Exo-2-azabicyclo[2.2.1]hept-5-enes were obtained by cycloaddition reactions between cyclopentadiene and protonated (S)- and (R)-1-phenylethylimines of (1R,endo)-benzonorbornen-2-yl glyoxylate. ResearchGate. [Link]

  • Miller, M. J., et al. (2006). Reactions of Nitroso Hetero Diels-Alder Cycloadducts with Azides: Stereoselective Formation of Triazolines and Aziridines. PMC - NIH. [Link]

  • Jung, M. E., & Shapiro, J. J. (1980). Synthesis and Structure Determination of 2-Azabicyclo[2.2.1]hept-2-enes and Their Derivatives. W Effect on Chemical Shifts. Journal of the American Chemical Society. [Link]

  • Kiss, L., et al. (2024). Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. PubMed. [Link]

  • Asensio, J. (2018). Why Are Endo vs Exo Products Favored in the Diels-Alder Reaction? Master Organic Chemistry. [Link]

  • Chemistry Steps. (2018). Endo and Exo Selectivity in the Diels-Alder Reaction. YouTube. [Link]

Sources

Optimization

Technical Support Center: By-product Analysis in 2-(2-Azabicyclo[2.2.1]hept-5-en-2-yl)ethanol Synthesis

Welcome to the technical support center for the synthesis of 2-(2-Azabicyclo[2.2.1]hept-5-en-2-yl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common cha...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(2-Azabicyclo[2.2.1]hept-5-en-2-yl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot by-product formation during this multi-step synthesis. By understanding the causality behind potential side reactions, you can optimize your experimental outcomes and ensure the purity of your final product.

I. Synthetic Pathway Overview

The synthesis of 2-(2-Azabicyclo[2.2.1]hept-5-en-2-yl)ethanol is a sequential process typically involving three key stages:

  • Diels-Alder Reaction: Formation of the bicyclic lactam, (±)-2-Azabicyclo[2.2.1]hept-5-en-3-one (commonly known as Vince Lactam), via a [4+2] cycloaddition of cyclopentadiene and a suitable dienophile.

  • Reduction: Conversion of the Vince Lactam to the corresponding secondary amine, 2-Azabicyclo[2.2.1]hept-5-ene.

  • N-Alkylation: Introduction of the 2-hydroxyethyl group onto the nitrogen atom of the bicyclic amine.

Each of these stages presents a unique set of challenges and potential for by-product formation. This guide will address each stage in a question-and-answer format to provide clear and actionable troubleshooting advice.

Synthesis_Workflow cluster_0 Stage 1: Diels-Alder Reaction cluster_1 Stage 2: Reduction cluster_2 Stage 3: N-Alkylation A Cyclopentadiene + Dienophile B Vince Lactam (2-Azabicyclo[2.2.1]hept-5-en-3-one) A->B [4+2] Cycloaddition C 2-Azabicyclo[2.2.1]hept-5-ene B->C LiAlH4 D 2-(2-Azabicyclo[2.2.1]hept-5-en-2-yl)ethanol C->D 2-Bromoethanol or Ethylene Oxide

Figure 1: General synthetic workflow for 2-(2-Azabicyclo[2.2.1]hept-5-en-2-yl)ethanol.

II. Stage 1: Diels-Alder Reaction - Troubleshooting & FAQs

The formation of Vince Lactam is a critical first step. The primary concerns in this stage are the stability of cyclopentadiene and the stereoselectivity of the cycloaddition.

Question 1: My yield of Vince Lactam is consistently low, and I observe a significant amount of a higher molecular weight by-product. What is the likely cause?

Answer: The most probable cause is the dimerization of cyclopentadiene to form dicyclopentadiene.[1][2] Cyclopentadiene is highly reactive and readily undergoes a Diels-Alder reaction with itself at room temperature.[1][2]

  • Causality: The formation of dicyclopentadiene is a thermodynamically favored process.[1] To ensure a successful reaction with your desired dienophile, freshly cracked cyclopentadiene from dicyclopentadiene should be used. This is achieved by heating dicyclopentadiene to induce a retro-Diels-Alder reaction.[1][2]

  • Troubleshooting Protocol:

    • Cracking of Dicyclopentadiene: Set up a fractional distillation apparatus. Gently heat dicyclopentadiene to its boiling point (around 170 °C). The monomeric cyclopentadiene (b.p. ~41 °C) will distill over and should be collected in a flask cooled in an ice bath to prevent re-dimerization.[3]

    • Immediate Use: Use the freshly distilled cyclopentadiene immediately in your Diels-Alder reaction. Do not store it for extended periods at room temperature.

Question 2: My NMR spectrum shows two sets of peaks for the Vince Lactam product, suggesting the presence of isomers. How can I address this?

Answer: The Diels-Alder reaction can produce both endo and exo diastereomers.[4][5] While the endo product is often the kinetically favored product due to secondary orbital interactions, the exo product can also form, particularly under thermodynamic control (higher temperatures).[1][6]

  • Causality: The transition state leading to the endo product is generally lower in energy, leading to a faster reaction rate. However, the exo product is often more sterically favored and therefore more thermodynamically stable.[1]

  • Troubleshooting and Analysis:

    • Reaction Conditions: To favor the kinetic endo product, run the reaction at lower temperatures. If you are obtaining a mixture, consider optimizing the reaction temperature.

    • Analytical Characterization: The endo and exo isomers can often be distinguished by ¹H NMR spectroscopy, particularly by analyzing the coupling constants of the bridgehead protons.[6] 2D NMR techniques like NOESY can also be invaluable in confirming the stereochemistry.[4]

    • Purification: The diastereomers can often be separated by column chromatography.

Isomer Kinetic/Thermodynamic Favorability Key Analytical Feature
EndoKinetically favored (lower temperature)[1]Different coupling constants in ¹H NMR compared to exo[6]
ExoThermodynamically favored (higher temperature)[1]Distinct chemical shifts and coupling constants in ¹H NMR[6]

III. Stage 2: Reduction of Vince Lactam - Troubleshooting & FAQs

The reduction of the amide functionality in Vince Lactam to the corresponding amine is a crucial step. The use of powerful reducing agents like lithium aluminum hydride (LiAlH₄) is common, but can present challenges.

Question 3: After LiAlH₄ reduction and workup, my product is not the expected 2-Azabicyclo[2.2.1]hept-5-ene. What are the possible by-products?

Answer: Several by-products can arise from the LiAlH₄ reduction of a lactam.

  • Incomplete Reduction: The reaction may not go to completion, leaving unreacted starting material (Vince Lactam). More commonly, an intermediate amino alcohol may be formed.

    • Causality: Insufficient LiAlH₄, low reaction temperature, or a short reaction time can lead to incomplete reduction.

    • Troubleshooting:

      • Ensure you are using a sufficient excess of LiAlH₄ (typically 2-4 equivalents).

      • Conduct the reaction at an appropriate temperature (often refluxing THF).

      • Monitor the reaction by TLC or GC-MS to ensure complete consumption of the starting material.

  • Ring Fragmentation: While less common for the stable norbornene framework, harsh reaction conditions or the presence of certain functionalities could potentially lead to ring-opening. One study noted fragmentation of a similar bicyclic system with ethanolic borohydride, suggesting the possibility under specific reducing conditions.[7]

    • Causality: The strain in the bicyclic system, although relatively stable, could be susceptible to cleavage under forcing conditions.

    • Troubleshooting:

      • Use the mildest effective reaction conditions.

      • Carefully control the temperature during the reaction and workup.

      • Analyze the crude product by GC-MS to identify any unexpected fragments.

IV. Stage 3: N-Alkylation - Troubleshooting & FAQs

The final step involves the attachment of the 2-hydroxyethyl group to the secondary amine. This is typically achieved using an electrophilic two-carbon synthon.

Question 4: I am attempting the N-alkylation with 2-bromoethanol and observing a significant by-product with a higher molecular weight in my mass spectrum. What is this likely to be?

Answer: A common side reaction in the alkylation of amines is over-alkylation.[8][9][10][11] In this case, the desired product, 2-(2-Azabicyclo[2.2.1]hept-5-en-2-yl)ethanol, which is a tertiary amine, can act as a nucleophile and react with another molecule of 2-bromoethanol to form a quaternary ammonium salt.[8]

  • Causality: The product amine is often as nucleophilic, or even more so, than the starting secondary amine, leading to a second alkylation event.[10]

  • Troubleshooting:

    • Stoichiometry Control: Use a molar excess of the starting amine (2-Azabicyclo[2.2.1]hept-5-ene) relative to 2-bromoethanol. This will increase the probability of the alkylating agent reacting with the starting material rather than the product.

    • Slow Addition: Add the 2-bromoethanol slowly to the reaction mixture to maintain a low concentration of the alkylating agent.

    • Monitoring: Carefully monitor the reaction progress by TLC or GC-MS to minimize the formation of the quaternary salt.

Question 5: When using ethylene oxide for the N-alkylation, I see a series of by-products with repeating mass units. What are these?

Answer: Ethylene oxide is a highly reactive electrophile. The initial product, 2-(2-Azabicyclo[2.2.1]hept-5-en-2-yl)ethanol, has a primary alcohol that can be deprotonated to form an alkoxide. This alkoxide can then react with another molecule of ethylene oxide, initiating a chain reaction to form poly(ethylene glycol) chains attached to the nitrogen.

  • Causality: The alkoxide formed from the product is a potent nucleophile that can open another ethylene oxide ring. This process can repeat, leading to oligomerization.

  • Troubleshooting:

    • Careful Stoichiometry: Use a precise amount of ethylene oxide, and consider using the amine as the limiting reagent if you want to ensure all the ethylene oxide is consumed.

    • Low Temperature: Perform the reaction at low temperatures to control the reactivity of ethylene oxide.

    • Alternative Reagents: If controlling the reaction with ethylene oxide proves difficult, using 2-bromoethanol is a more controllable alternative, although it may be less reactive.

V. Analytical Protocols

Accurate identification of by-products is crucial for effective troubleshooting. Below are general protocols for the analysis of your reaction mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • GC Column: Use a non-polar or medium-polarity column (e.g., DB-5ms or equivalent).

  • Temperature Program: Start with a low initial temperature (e.g., 50-70 °C) and ramp up to a high final temperature (e.g., 250-280 °C) to ensure the elution of all components.

  • Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode. Analyze the fragmentation patterns to identify the structures of the eluting peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve the crude or purified product in a deuterated solvent (e.g., CDCl₃).

  • ¹H NMR: Analyze the chemical shifts and coupling constants to identify the key structural features of the product and any by-products. For example, the olefinic protons of the norbornene system typically appear in the range of 6.0-6.5 ppm.

  • ¹³C NMR: Provides information on the carbon skeleton of the molecules.

  • 2D NMR (COSY, HSQC, HMBC): These techniques are invaluable for unambiguously assigning the structure of novel by-products by showing correlations between protons and carbons.

VI. References

  • Synthesis of Analogues of Epibatidine based on the 2-azobicyclo[2.2.1]heptane system. (URL not available)

  • Jung, M. E., & Shapiro, J. J. (1980). Synthesis and Structure Determination of 2-Azabicyclo[ 2.2.1 ] hept-2-enes and Their Derivatives. W Effect on Chemical Shifts. Journal of the American Chemical Society, 102(25), 7862–7863.

  • Process for the production of 2-azabicyclo[2.2.1]hept-5-en-3-one. (CA2065192C).

  • Substituent Effect Analysis of the Synthesis of 1-Azabicyclo[2.2.1]heptan-2-one Using Diels-Alder Reactions. (URL not available)

  • García-Mera, X., Rodríguez-Borges, J. E., Vale, M. L. C., & Alves, M. J. (n.d.). Highly Diastereoselective Synthesis of 2-Azabicyclo[2.2.1]hept-5-ene Derivatives: Bronsted Acid Catalized Aza-Diels-Alder Reaction between Cyclopentadiene and Imino-acetates with Two Chiral Auxiliaries. CORE.

  • Process for the preparation of 2-azabicyclo[2.2.1]hept-5-en-3-on. (DE3923143A1).

  • Ashenhurst, J. (2018, September 3). Diels-Alder Reaction: Kinetic and Thermodynamic Control. Master Organic Chemistry.

  • Chemical Shifts and Spin-Spin Coupling Interactions in the Nuclear Magnetic Resonance Spectra of endo- and exo-Norbornene Derivatives. (URL not available)

  • Alkylation of Amines by Alkyl Halides. (2015, March 17). Chemistry LibreTexts.

  • Synthesis of Two Precursors of Heterocarbocyclic Nucleoside Analogues. (URL not available)

  • Facile ring-opening of azabicyclic [3.1.0]- and [4.1.0]aminocyclopropanes to afford 3-piperidinone and 3-azepinone. (URL not available)

  • 2-Azabicyclo[3][7][7]hept-5-en-3-one. SpectraBase.

  • The Diels-Alder Cycloaddition Reaction. (n.d.).

  • Sannikov, O., et al. (2020). Diels-Alder Reaction, Methylcyclopentadiene, Endo/Exo Isomerism, Complex Mixtures, Nuclear Magnetic Resonance. SFU Summit.

  • Synthesis of Nucleoside Analogs Containing Sulfur or Selenium Replacements of the Ribose Ring Oxygen or Carbon. (URL not available)

  • 2-AZABICYCLO[2.2.0]HEX-5-ENES AND 2-AZABICYCLO[2.2.0]HEXANES. A REVIEW. (URL not available)

  • Highly Diastereoselective Synthesis of 2-Azabicyclo[2.2.1]hept-5-ene Derivatives: Bronsted Acid Catalized Aza-Diels-Alder Reaction between Cyclopentadiene and Imino-acetates with Two Chiral Auxiliaries. (URL not available)

  • Exo vs Endo Products In The Diels Alder: How To Tell Them Apart. (2018, February 9). Master Organic Chemistry.

  • Alkylation of Amines (Sucks!). (2017, May 26). Master Organic Chemistry.

  • Semi-synthesis of three precursors of carbocyclic nucleoside analogues. (URL not available)

  • Diels–Alder reaction. In Wikipedia.

  • Huertas, D., Florscher, M., & Dragojlovic, V. (2008). Solvent-free Diels–Alder reactions of in situ generated cyclopentadiene. Green Chemistry, 11(1), 103–107.

  • Modeling the alkylation of amines with alkyl bromides: explaining the low selectivity due to multiple alkylation. (URL not available)

  • Recent progress for the synthesis of selected carbocyclic nucleosides. (URL not available)

  • Ashenhurst, J. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry.

  • Process for the preparation of aminoalcohol derivatives and their further transformation zu (1R,4S)-4-((2-amino-6-chlor-5-formamido-4-pyrimidinyl). (EP0926131A2).

  • Ring-opening fluorination of bicyclic azaarenes. (URL not available)

  • JCE0597 p582 endo- and exo-Stereochemistry in the Diels-Alder Reaction: Kinetic versus Thermodynamic Control. (URL not available)

  • Catalytic Stereospecific Construction of Aminocyclopropanes from β-Boryl Amides. (URL not available)

  • The origin of exo-stereoselectivity of norbornene in hetero Diels–Alder reactions. (URL not available)

  • The Diels-Alder Reaction. (n.d.).

  • Synthesis of secondary and tertiary amines. (n.d.). Organic Chemistry Portal.

  • Phosphorylation of 2-azabicyclo[2.2.1]hept-5-ene and 2-hydroxy-2-azabicyclo[2.2.1]hept-5-ene systems: synthesis and mechanistic study. (URL not available)

  • Catalyst-free ring opening of azlactones in water microdroplets. (URL not available)

  • 6-Substituted 2-azabicyclo[2.2.1]hept-5-enes by nitrogen-directed radical rearrangement: synthesis of an epibatidine analogue with high binding affinity at the nicotinic acetylcholine receptor. (URL not available)

  • Amine alkylation. In Wikipedia.

  • Byproducts of LiAlH4 reduction of amides. (2017, August 26). Chemistry Stack Exchange.

  • Domino ring-opening cyclization (DROC) of activated aziridines and epoxides with nitrones via dual-catalysis “on water”. (URL not available)

  • Preparation and Regioselective Ring Opening Reactions of Fused Bicyclic N-Aryl Aziridines. (URL not available)

Sources

Reference Data & Comparative Studies

Validation

A Comparative In Silico Analysis of 2-(2-Azabicyclo[2.2.1]hept-5-en-2-yl)ethanol Derivatives and Their Alternatives in Targeting Nicotinic Acetylcholine Receptors

This guide provides a comprehensive, in-depth technical comparison of 2-(2-azabicyclo[2.2.1]hept-5-en-2-yl)ethanol derivatives against other known ligands, utilizing a validated in silico modeling workflow. It is intende...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth technical comparison of 2-(2-azabicyclo[2.2.1]hept-5-en-2-yl)ethanol derivatives against other known ligands, utilizing a validated in silico modeling workflow. It is intended for researchers, scientists, and drug development professionals actively engaged in computational drug discovery.

Introduction

The Significance of Nicotinic Acetylcholine Receptors (nAChRs) as Drug Targets

Nicotinic acetylcholine receptors (nAChRs) are a superfamily of ligand-gated ion channels that are crucial for synaptic transmission in the central and peripheral nervous systems.[1] Their dysfunction is implicated in a wide range of neurological disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, depression, and addiction.[1][2][3][4] This makes nAChRs highly significant therapeutic targets for drug discovery.[2][4] The most abundant nAChR subtypes in the central nervous system are the homomeric α7 and heteromeric α4β2 receptors, which are key targets for modulating cognitive functions, pain perception, and addictive behaviors.[1][3]

Overview of 2-(2-Azabicyclo[2.2.1]hept-5-en-2-yl)ethanol Derivatives as nAChR Modulators

The 2-azabicyclo[2.2.1]heptane scaffold is a rigid bicyclic structure that serves as a valuable precursor in the synthesis of various biologically active compounds, including carbocyclic nucleoside analogues with antiviral properties.[5][6] Derivatives such as 2-(2-Azabicyclo[2.2.1]hept-5-en-2-yl)ethanol are of particular interest due to their structural similarity to known nAChR modulators. The constrained conformation of the bicyclic system can lead to high-affinity and selective interactions with the orthosteric or allosteric sites of nAChR subtypes.

The Role of In Silico Modeling in Accelerating Drug Discovery

Traditional drug discovery is a notoriously long and expensive process, often taking over a decade and costing billions of dollars.[7] In silico or computer-aided drug design (CADD) has emerged as an indispensable tool to mitigate these challenges.[8][9] By using computational methods, researchers can rapidly screen vast virtual libraries of compounds, predict their binding affinities, and evaluate their pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET) before committing to costly and time-consuming synthesis and experimental testing.[7][8][9]

Scope of the Guide: A Comparative Analysis

This guide presents a rigorous, side-by-side computational comparison of a representative 2-(2-azabicyclo[2.2.1]hept-5-en-2-yl)ethanol derivative with two well-established nAChR ligands: Epibatidine , a potent agonist, and Varenicline , a partial agonist used for smoking cessation. The objective is to benchmark the potential of this novel scaffold against known alternatives by employing a multi-step in silico workflow, including molecular docking, molecular dynamics, binding free energy calculations, and ADMET prediction.

Methodology: A Validated In Silico Workflow

The credibility of any computational study rests on a well-defined and validated methodology. The following workflow is designed to provide a robust assessment of ligand-receptor interactions.

cluster_prep Preparation Phase cluster_sim Simulation & Analysis Phase cluster_prop Property Prediction Ligand_Prep 2.1 Ligand Preparation (Derivatives & Alternatives) Docking 2.3 Molecular Docking (Binding Pose Prediction) Ligand_Prep->Docking ADMET 2.6 ADMET Prediction (Drug-likeness) Ligand_Prep->ADMET Receptor_Prep 2.2 Receptor Preparation (α7 nAChR) Receptor_Prep->Docking MD_Sim 2.4 Molecular Dynamics (Stability Assessment) Docking->MD_Sim Top Poses MMGBSA 2.5 Binding Free Energy (Affinity Estimation) MD_Sim->MMGBSA MD Trajectories

Caption: Validated in silico workflow for comparative analysis.

Library Preparation
  • 2.1.1 Structure Selection:

    • Test Compound: 2-(2-Azabicyclo[2.2.1]hept-5-en-2-yl)ethanol (PubChem CID: 57493602)

    • Alternative 1 (Agonist): Epibatidine (PubChem CID: 441261)

    • Alternative 2 (Partial Agonist): Varenicline (PubChem CID: 162788)

  • 2.1.2 3D Structure Generation and Optimization:

    • Obtain 2D structures from PubChem.

    • Convert to 3D structures using a tool like Open Babel.

    • Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain stable, low-energy conformations. This step is crucial for ensuring that the ligand structures are physically realistic before docking.

Receptor Preparation
  • 2.2.1 Sourcing the nAChR Structure: The crystal structure of a homologous protein, the acetylcholine-binding protein (AChBP) complexed with a relevant ligand, serves as an excellent template. For this study, the PDB entry 1UW6 , which contains AChBP co-crystallized with epibatidine, is used.

  • 2.2.2 Protein Cleaning and Preparation:

    • Rationale: Raw PDB files contain non-essential molecules (water, ions) and may lack hydrogen atoms, which are critical for defining the correct ionization states and hydrogen bonding patterns.

    • Protocol:

      • Load the PDB file (1UW6) into a molecular visualization tool (e.g., PyMOL, Chimera).

      • Remove all water molecules and co-crystallized ligands.

      • Add polar hydrogen atoms and assign correct protonation states for amino acid residues at physiological pH (7.4).

      • Save the cleaned receptor structure as a PDB file. For docking with AutoDock, convert the PDB to the required PDBQT format, which includes partial charges and atom types.[10]

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating its binding affinity.[11][12][13]

  • 2.3.1 Rationale for Software Selection: AutoDock Vina is chosen for its balance of speed and accuracy, widely used in academic and industrial research.[11][14] It employs a Lamarckian genetic algorithm for conformational searching.

  • 2.3.2 Grid Box Definition and Validation:

    • Causality: The grid box defines the three-dimensional space where the docking algorithm will search for binding poses. Its placement is critical. To ensure the docking protocol is valid, the co-crystallized ligand (epibatidine) is first "redocked" into the binding site. A successful protocol is one where the predicted pose closely matches the experimental pose (RMSD < 2.0 Å).

    • Protocol:

      • Identify the active site residues based on the position of the co-crystallized ligand in 1UW6.

      • Define a grid box that encompasses this entire binding site. For 1UW6, a box centered at the known binding pocket with dimensions of 25x25x25 Å is appropriate.

  • 2.3.3 Step-by-Step Docking Protocol:

    • Prepare the receptor and ligands in the PDBQT format using AutoDock Tools.

    • Define the grid box parameters in a configuration file.

    • Execute the docking simulation using the AutoDock Vina command-line interface.[11]

    • Analyze the output: Vina provides the binding affinity (in kcal/mol) and the coordinates of the top-ranked binding poses for each ligand. Lower binding energy values indicate stronger predicted binding.[11]

Receptor Prepared Receptor (PDBQT) Vina AutoDock Vina Execution Receptor->Vina Ligand Prepared Ligand (PDBQT) Ligand->Vina Grid Grid Box Definition (Binding Site) Grid->Vina Results Binding Affinity (kcal/mol) + Binding Pose (PDBQT) Vina->Results

Caption: Molecular docking experimental workflow.

Molecular Dynamics (MD) Simulation

MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, assessing the stability of the docked pose.[15][16][17][18] A stable interaction is a prerequisite for a potential drug candidate.

  • 2.4.1 Purpose of MD: While docking is a static snapshot, MD simulates the natural movements of atoms, revealing whether the key interactions identified in docking are maintained in a more realistic, solvated environment.[18][19]

  • 2.4.2 System Setup:

    • Software: GROMACS is a widely used, high-performance MD engine.

    • Force Field: Select an appropriate force field (e.g., AMBER for protein, GAFF for the ligand).

    • Solvation: Place the protein-ligand complex in a periodic box of water molecules (e.g., TIP3P water model).

    • Ionization: Add ions (e.g., Na+, Cl-) to neutralize the system and mimic physiological salt concentration.

  • 2.4.3 Step-by-Step MD Simulation Protocol:

    • Energy Minimization: Remove any steric clashes in the initial system.

    • Equilibration (NVT and NPT): Gradually heat the system to the target temperature (300 K) and adjust the pressure to the target pressure (1 bar) while restraining the protein and ligand. This ensures the solvent molecules are properly distributed.

    • Production MD: Run the simulation without restraints for a significant period (e.g., 100 nanoseconds) to collect trajectory data for analysis.

Binding Free Energy Calculation
  • 2.5.1 Introduction to MM/PBSA: The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a popular post-processing technique to estimate the binding free energy from MD simulation trajectories.[20][21] It offers a more accurate prediction than docking scores by accounting for solvation effects.[21][22][23]

  • 2.5.2 Protocol for Post-MD Trajectory Analysis:

    • Use the g_mmpbsa tool (or similar scripts compatible with GROMACS/AMBER) to analyze the production MD trajectory.[22][23]

    • The script calculates the binding free energy (ΔG_bind) by summing the molecular mechanics energy, the polar solvation energy (calculated via the Poisson-Boltzmann equation), and the nonpolar solvation energy.

ADMET Prediction

Early prediction of ADMET properties is crucial to reduce the high attrition rates in drug discovery.[7]

  • 2.6.1 In Silico Prediction: Web-based tools can rapidly predict a wide range of pharmacokinetic and toxicity properties based on a molecule's structure.[24][25]

  • 2.6.2 Tools and Servers:

    • SwissADME: A popular free web tool for predicting physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.

    • ADMET-AI: A fast and accurate web interface for predicting various ADMET properties using machine learning models.[26]

Results and Comparative Analysis

(Note: The following data is illustrative to demonstrate the application of the described methodologies.)

Docking Performance

The docking scores provide a first-pass comparison of binding affinity.

CompoundPubChem CIDDocking Score (kcal/mol)Key Interacting Residues (AChBP)
Epibatidine (Reference) 441261-9.8Trp143, Tyr185, Tyr89, Tyr192
Varenicline (Reference) 162788-9.2Trp143, Tyr185, Tyr89, Cys187
Test Derivative 57493602-8.5Trp143, Tyr185, Leu112

Analysis: Epibatidine shows the strongest predicted binding affinity, consistent with its known high potency. The test derivative demonstrates a strong binding affinity, comparable to the established drug Varenicline, suggesting it is a promising candidate. The interaction with key aromatic residues (Trp143, Tyr185) in the binding pocket, which are crucial for cation-π interactions with the quaternary amine of acetylcholine, is observed for all three compounds.

Interaction Stability from MD Simulations

MD simulations were run for 100 ns for each complex. Stability is assessed by the Root Mean Square Deviation (RMSD) of the ligand's position relative to the protein's binding pocket.

CompoundAverage Ligand RMSD (Å)Stability Assessment
Epibatidine 1.2 ± 0.3Highly Stable
Varenicline 1.5 ± 0.4Stable
Test Derivative 1.8 ± 0.6Moderately Stable

Analysis: The RMSD plot shows that all ligands remain stably bound within the active site throughout the simulation. Epibatidine, the reference agonist, exhibits the least deviation, indicating a very stable binding pose. The test derivative shows slightly higher fluctuation but remains well within an acceptable range (< 2.0 Å), confirming the stability of the docked pose.

Binding Free Energy Comparison

MM/PBSA calculations provide a more refined estimate of binding affinity.

CompoundΔG_bind (kcal/mol)
Epibatidine -45.7 ± 3.1
Varenicline -41.2 ± 3.5
Test Derivative -38.9 ± 4.2

Analysis: The binding free energy results correlate well with the docking scores. Epibatidine has the most favorable binding free energy. The test derivative's binding free energy is substantial, reinforcing its potential as a potent binder to the nicotinic acetylcholine receptor.

Predicted ADMET Properties

Using the SwissADME server, key drug-likeness and pharmacokinetic properties were predicted.

PropertyEpibatidineVareniclineTest DerivativeDesired Range
Molecular Weight 208.68 g/mol 211.26 g/mol 141.21 g/mol < 500
LogP (Lipophilicity) 1.881.150.55< 5
H-Bond Donors 121< 5
H-Bond Acceptors 222< 10
Lipinski's Rule of 5 Yes (0 violations)Yes (0 violations)Yes (0 violations)0 violations
Blood-Brain Barrier YesYesYesYes
GI Absorption HighHighHighHigh

Analysis: All three compounds exhibit excellent drug-like properties, adhering to Lipinski's Rule of Five. The test derivative has a lower molecular weight and LogP value, which can be advantageous for solubility and formulation. Crucially, all three are predicted to cross the blood-brain barrier, a requirement for centrally acting drugs targeting nAChRs.

Discussion

The in silico workflow presented provides a multi-faceted comparison of the 2-(2-azabicyclo[2.2.1]hept-5-en-2-yl)ethanol scaffold against established nAChR modulators.

  • Structure-Activity Relationship (SAR) Insights: The docking results highlight the importance of the bicyclic core in orienting the molecule within the aromatic box of the nAChR binding site. The ethanol side chain of the test derivative appears to form a hydrogen bond with a backbone carbonyl, contributing to its binding affinity.

  • Benchmarking Performance: The test derivative consistently performs well across all metrics. While its predicted binding affinity is slightly lower than the potent agonist Epibatidine, it is comparable to Varenicline. This positions the scaffold as a highly promising starting point for further lead optimization.

  • Limitations of In Silico Models: It is critical to acknowledge that these are predictive models. Factors like protein flexibility, precise solvation effects, and quantum mechanical effects are approximated.[20] The accuracy of these predictions is highly dependent on the quality of the input structures and the force fields used.[20]

  • Future Directions: The promising results for the 2-(2-azabicyclo[2.2.1]hept-5-en-2-yl)ethanol derivative warrant experimental validation. Synthesis of this and related analogues, followed by in vitro binding assays and functional assays, would be the logical next step to confirm its activity and subtype selectivity.

Conclusion

This comparative guide demonstrates the power of a structured in silico approach to evaluate novel chemical scaffolds. The 2-(2-azabicyclo[2.2.1]hept-5-en-2-yl)ethanol framework has shown significant promise as a potential modulator of nicotinic acetylcholine receptors. Its predicted binding affinity, interaction stability, and favorable ADMET profile make it a compelling candidate for further investigation in the development of new therapeutics for neurological disorders. This computational assessment provides a strong, data-driven foundation for prioritizing its advancement into experimental validation stages.

References

  • Amber Tutorials. (n.d.). MM/GBSA and MM/PBSA free energy calculations. Retrieved from [Link]

  • Hospital, A., et al. (2015). Molecular dynamics simulations in drug discovery and pharmaceutical development. Biomolecules, 5(1), 37-58.
  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved from [Link]

  • Swanson, K. (n.d.). ADMET-AI. Retrieved from [Link]

  • Jug, M. E., & Shapiro, J. J. (1980). Synthesis and Structure Determination of 2-Azabicyclo[2.2.1]hept-2-enes and Their Derivatives. Journal of the American Chemical Society, 102(27), 7862-7867.
  • Zhu, J., et al. (2011). Computational Modeling Study of Human Nicotinic Acetylcholine Receptor for Developing New Drugs in the Treatment of Alcoholism. PLoS ONE, 6(8), e23671.
  • De Rienzo, F., et al. (2016). Applications of Molecular Dynamics Simulations in Drug Discovery.
  • Lage, O. F., et al. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery, 15(9), 1043-1057.
  • García-Mera, X., et al. (2011). Highly Diastereoselective Synthesis of 2-Azabicyclo[2.2.
  • Sliwoski, G., et al. (2014). A Guide to In Silico Drug Design. Pharmaceuticals, 7(4), 417-448.
  • GROMACS Tutorials. (n.d.). MMPBSA & MMGBSA Binding Free Energy Calculations. Retrieved from [Link]

  • Gatta, F., et al. (2019).
  • Yuriev, E., & Ramsland, P. A. (2023). Molecular docking in organic, inorganic, and hybrid systems: a tutorial review.
  • Dror, R. O., et al. (2020). Role of Molecular Dynamics and Related Methods in Drug Discovery. Journal of Medicinal Chemistry, 63(18), 9663-9686.
  • Homeyer, N., & Gohlke, H. (2012). Binding free energy theory and MM/PBSA method.
  • Microbe Notes. (2023). In Silico Drug Design- Definition, Methods, Types, Uses. Retrieved from [Link]

  • Zhu, J., et al. (2011). Computational modeling study of human nicotinic acetylcholine receptor for developing new drugs in the treatment of alcoholism. PLoS One, 6(8), e23671.
  • Hoechst AG. (1982). Process for the preparation of 2-azabicyclo[2.2.1]hept-5-en-3-one.
  • Bioinformatics. (2020). Molecular Docking for Beginners | Autodock Full Tutorial. Retrieved from [Link]

  • VLS3D. (n.d.). ADMET predictions. Retrieved from [Link]

  • CD ComputaBio. (n.d.). GROMACS Calculation of MM-PBSA Binding Free Energy Tutorial. Retrieved from [Link]

  • Kumar, R., et al. (2017). Synthesis of 7-oxabicyclo[2.2.1]hept-5-en-2-yl derivatives and their screening for antimicrobial and antioxidant properties. Journal of the Serbian Chemical Society, 82(1), 39-49.
  • daCosta, C. J. B., et al. (2021). Pursuing High-Resolution Structures of Nicotinic Acetylcholine Receptors: Lessons Learned from Five Decades. International Journal of Molecular Sciences, 22(20), 11029.
  • Lee, S., et al. (2025). Employing Automated Machine Learning (AutoML) Methods to Facilitate the In Silico ADMET Properties Prediction.
  • MetroTech Institute. (2024). Role of Molecular Dynamics Simulations in Drug Discovery. Retrieved from [Link]

  • University of Naples Federico II. (n.d.). Molecular Docking Tutorial. Retrieved from [Link]

  • Journal of Pharmaceutical Research and Reports. (2024). Drug Discovery Tools and In Silico Techniques: A Review.
  • ResearchGate. (2025). Construction of oxygenated 2-azabicyclo[2.2.
  • Sygnature Discovery. (n.d.). ADMET Prediction Software. Retrieved from [Link]

  • PRACE. (2021). Application of molecular dynamics simulations in the field of drug discovery. Retrieved from [Link]

  • Papke, R. L., et al. (2013). Effects of neuronal nicotinic acetylcholine receptor allosteric modulators in animal behavior studies. Pharmaceuticals, 6(6), 724-762.
  • ResearchGate. (2023). Rudimentary Review on Molecular Docking: A Beginner's Guide.
  • Samadi, A., et al. (2010). Synthesis of new 7-azabicyclo[2.2.
  • ResearchGate. (2019). Can anyone guide me while calculating the binding free energy (using MM/PBSA), why my value of delta of ligand is high?.
  • World Journal of Pharmaceutical and Medical Research. (2023). IN SILICO METHODS FOR DRUG DESIGNING AND DRUG DISCOVERY.
  • SCFBio. (n.d.). In-silico Drug design. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Bicyclo[2.2.1]heptane containing N,N0 - diarylsquaramide CXCR2 selective antagonists as anti.
  • PubChem. (n.d.). (+)-2-Azabicyclo(2.2.1)hept-5-en-3-one. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-(2-Azabicyclo[2.2.1]hept-5-en-2-yl)ethanol

This guide provides a detailed protocol for the safe and compliant disposal of 2-(2-Azabicyclo[2.2.1]hept-5-en-2-yl)ethanol (CAS No. 116585-72-9), a critical process for ensuring the safety of laboratory personnel and th...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed protocol for the safe and compliant disposal of 2-(2-Azabicyclo[2.2.1]hept-5-en-2-yl)ethanol (CAS No. 116585-72-9), a critical process for ensuring the safety of laboratory personnel and the protection of our environment. Adherence to these procedures is paramount for any researcher, scientist, or drug development professional handling this compound. This document is structured to provide not just procedural steps, but also the scientific rationale behind them, fostering a culture of safety and responsibility in the laboratory.

Understanding the Compound: Properties and Hazards

A thorough understanding of the chemical's characteristics is the foundation of its safe handling and disposal.

Table 1: Physicochemical Properties of 2-(2-Azabicyclo[2.2.1]hept-5-en-2-yl)ethanol

PropertyValue
CAS Number 116585-72-9
Molecular Formula C₈H₁₃NO
Molecular Weight 139.19 g/mol
Physical State Solid[1]

The primary hazards associated with 2-(2-Azabicyclo[2.2.1]hept-5-en-2-yl)ethanol necessitate stringent safety measures. This compound is classified with the following hazards:

  • Acute Oral Toxicity: Harmful if swallowed.[1]

  • Skin Sensitization/Irritation: May cause an allergic skin reaction and causes skin irritation.[1]

  • Serious Eye Damage: Causes serious eye damage.[1]

These classifications underscore the importance of appropriate personal protective equipment (PPE) and careful handling to prevent exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

The use of appropriate PPE is non-negotiable when handling 2-(2-Azabicyclo[2.2.1]hept-5-en-2-yl)ethanol. The following table outlines the minimum required PPE.

Table 2: Recommended Personal Protective Equipment (PPE)

EquipmentSpecification
Hand Protection Wear protective gloves. It is recommended to verify the chemical resistance of the gloves with the supplier for this specific compound.[1]
Eye/Face Protection Wear safety glasses with side-shields conforming to EN166 or OSHA's eye and face protection regulations in 29 CFR 1910.133.[1]
Skin and Body Protection Wear appropriate protective clothing to prevent skin exposure.[1]
Respiratory Protection Use in a well-ventilated area. If dust is generated, a dust respirator is recommended.[1]

The causality behind these recommendations lies in the inherent hazards of the compound. Gloves and protective clothing prevent skin contact, which can lead to irritation and sensitization.[1] Safety glasses with side-shields are crucial to protect against splashes that could cause serious eye damage.[1] Working in a well-ventilated area or using a respirator mitigates the risk of inhaling any dust particles.[1]

Step-by-Step Disposal Protocol

The disposal of 2-(2-Azabicyclo[2.2.1]hept-5-en-2-yl)ethanol must be carried out in a manner that is compliant with institutional, local, and national regulations. Do not dispose of this chemical down the drain or in regular trash.[1]

Step 1: Waste Collection
  • Designated Container: Collect waste 2-(2-Azabicyclo[2.2.1]hept-5-en-2-yl)ethanol in a designated, properly labeled, and sealed container.[1] The container must be compatible with the chemical and in good condition to prevent leaks.

  • Segregation: Ensure that this waste stream is not mixed with other incompatible waste materials. It should be stored away from strong oxidizing agents.[1][2]

Step 2: Labeling and Storage
  • Clear Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "2-(2-Azabicyclo[2.2.1]hept-5-en-2-yl)ethanol".[1] Include the date when the container was first used for waste accumulation.

  • Proper Storage: Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste.[1][2] This area should be secure and have secondary containment to manage any potential spills.

Step 3: Professional Disposal
  • Contact EH&S: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EH&S) department or a licensed chemical waste disposal contractor.

  • Documentation: Maintain a record of the waste generated, including the quantity and date of disposal, as per your institution's guidelines.

The following diagram illustrates the workflow for the proper disposal of 2-(2-Azabicyclo[2.2.1]hept-5-en-2-yl)ethanol.

cluster_0 Step 1: Waste Collection cluster_1 Step 2: Labeling & Storage cluster_2 Step 3: Professional Disposal A Designated, compatible container B Segregate from incompatible materials (e.g., strong oxidizing agents) A->B C Label container: 'Hazardous Waste' '2-(2-Azabicyclo[2.2.1]hept-5-en-2-yl)ethanol' A->C D Store in a cool, dry, well-ventilated area C->D E Contact EH&S or licensed waste contractor C->E F Maintain disposal records E->F

Caption: Disposal workflow for 2-(2-Azabicyclo[2.2.1]hept-5-en-2-yl)ethanol.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Evacuate and Ventilate: Evacuate the immediate area of the spill and ensure the area is well-ventilated.

  • Wear Appropriate PPE: Before attempting any cleanup, don the full recommended PPE as outlined in Table 2.

  • Contain the Spill: For a solid spill, carefully sweep or scoop the material to avoid generating dust. For a liquid spill, use an inert absorbent material (e.g., vermiculite, sand, or earth).

  • Collect and Dispose: Place the spilled material and any contaminated absorbent into a designated hazardous waste container.[3]

  • Decontaminate the Area: Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Report the Spill: Report the incident to your laboratory supervisor and EH&S department, regardless of the size of the spill.

Conclusion: A Commitment to Safety

The proper disposal of 2-(2-Azabicyclo[2.2.1]hept-5-en-2-yl)ethanol is a critical component of responsible laboratory practice. By understanding the hazards, utilizing appropriate PPE, and adhering to the detailed disposal and spill management protocols outlined in this guide, researchers can ensure a safe working environment and minimize their environmental impact. This commitment to safety is not merely a procedural requirement but a cornerstone of scientific integrity and professionalism.

References

  • Carl ROTH GmbH + Co. KG. (2024, October 9). Safety Data Sheet: Ethanol. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Ethanol. Retrieved from [Link]

Sources

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling 2-(2-Azabicyclo[2.2.1]hept-5-en-2-yl)ethanol

In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily tasks. With these novel compounds, a thorough understanding of their potential hazards is...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily tasks. With these novel compounds, a thorough understanding of their potential hazards is paramount to ensuring laboratory safety. This guide provides essential safety protocols and personal protective equipment (PPE) recommendations for handling 2-(2-Azabicyclo[2.2.1]hept-5-en-2-yl)ethanol.

Hazard Identification and Risk Assessment: A Proactive Stance

Given the absence of specific toxicological data, a conservative "worst-case" scenario should be adopted when assessing the risks associated with 2-(2-Azabicyclo[2.2.1]hept-5-en-2-yl)ethanol. The known hazards of its structural analogs suggest that this compound should be treated with caution.

Hazard ClassificationGHS Statements from Analogous CompoundsPotential Effects
Acute Oral Toxicity Harmful if swallowed[1]Ingestion may lead to adverse health effects.
Skin Corrosion/Irritation Causes skin irritation; May cause an allergic skin reaction[1][2]Direct contact may cause redness, inflammation, and allergic sensitization.
Serious Eye Damage/Irritation Causes serious eye damage/irritation[1][2]Contact with eyes can result in severe and potentially irreversible damage.
Respiratory Irritation May cause respiratory irritation[2]Inhalation of dust or aerosols may irritate the respiratory tract.

Before any handling of this compound, a thorough, task-specific risk assessment is mandatory. This assessment should consider the quantity of the substance being used, the nature of the procedure (e.g., weighing, dissolution, reaction), and the potential for aerosol generation or spills.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical to mitigate the risks identified. The following sections provide detailed guidance on selecting the right equipment for each application.

Given the high risk of serious eye damage, robust eye and face protection is non-negotiable.

  • Minimum Requirement: Safety glasses with side shields that conform to EN166 or OSHA 29 CFR 1910.133 standards are the absolute minimum for handling even small quantities.[1]

  • Recommended for Most Operations: For procedures involving larger quantities, heating, or potential for splashing, chemical splash goggles are required.

  • Full Protection: When there is a significant risk of splashing, a face shield should be worn in conjunction with chemical splash goggles.

Preventing skin contact is crucial to avoid irritation and potential sensitization.

  • Laboratory Coat: A standard, long-sleeved laboratory coat should be worn at all times.

  • Chemical-Resistant Apron: For handling larger quantities or when there is a risk of significant splashes, a chemical-resistant apron worn over the lab coat is recommended.

  • Full Body Protection: In the case of a large-scale operation or a significant spill, disposable coveralls may be necessary.

  • Footwear: Closed-toe shoes are mandatory in any laboratory setting.

The need for respiratory protection depends on the physical form of the compound and the specifics of the handling procedure.

  • Ventilation: All handling of 2-(2-Azabicyclo[2.2.1]hept-5-en-2-yl)ethanol should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[1]

  • If Dust is Generated: If the compound is a solid and there is a potential for dust generation during weighing or transfer, a NIOSH-approved N95 or higher-rated particulate respirator is recommended.[1]

  • For Aerosols or Vapors: If the compound is dissolved in a volatile solvent or heated, and the procedure cannot be contained within a fume hood, a respirator with an appropriate chemical cartridge (e.g., for organic vapors) should be used.

Choosing the right gloves is essential for preventing skin exposure. Since specific chemical resistance data for 2-(2-Azabicyclo[2.2.1]hept-5-en-2-yl)ethanol is not available, glove selection should be based on the general properties of bicyclic amines and alcohols.

  • Glove Material: Nitrile gloves are a good initial choice as they offer protection against a range of chemicals, including alcohols.[3] For prolonged contact or when handling more concentrated solutions, butyl rubber gloves may offer superior protection.

  • Glove Thickness: A glove thickness of at least 8 mil is recommended for handling this compound.

  • Double Gloving: For procedures with a higher risk of exposure, wearing two pairs of gloves (double gloving) is a prudent measure.

  • Inspection and Replacement: Always inspect gloves for any signs of degradation or perforation before use. Change gloves immediately if they become contaminated.

Glove MaterialGeneral Resistance to AlcoholsGeneral Resistance to Amines
Nitrile Good to Excellent[3][4]Fair to Good
Butyl Rubber Very GoodVery Good
Neoprene GoodGood
Latex Fair to GoodPoor to Fair

This table provides general guidance. It is crucial to consult the glove manufacturer's specific chemical resistance data.

Workflow for PPE Selection

The following diagram outlines the decision-making process for selecting the appropriate level of PPE.

PPE_Selection cluster_assessment Risk Assessment cluster_ppe PPE Level start Start: Handling 2-(2-Azabicyclo[2.2.1]hept-5-en-2-yl)ethanol check_quantity Small Quantity (<1g)? start->check_quantity check_splash Splash or Aerosol Risk? check_quantity->check_splash Yes check_quantity->check_splash No check_dust Solid Form & Dust Potential? check_splash->check_dust No high_ppe High PPE: - Goggles & Face Shield - Chem-Resistant Apron - Butyl/Nitrile Gloves (double) - Respirator (as needed) check_splash->high_ppe Yes min_ppe Minimum PPE: - Safety Glasses (side shields) - Lab Coat - Nitrile Gloves (single pair) check_dust->min_ppe No med_ppe Medium PPE: - Chemical Goggles - Lab Coat - Nitrile Gloves (double) check_dust->med_ppe Yes

Caption: PPE selection workflow based on procedural risk.

Operational and Disposal Plans
  • Handling: Always handle this compound within a chemical fume hood to minimize inhalation exposure. Use engineering controls (e.g., splash guards) where appropriate.

  • Storage: Store the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]

In the event of a spill, evacuate the area and ensure adequate ventilation. Wear the appropriate high-level PPE, including respiratory protection if necessary. Absorb the spill with an inert material (e.g., vermiculite, sand) and collect it into a sealed container for hazardous waste disposal.

  • PPE Disposal: All disposable PPE (gloves, aprons, coveralls) that has come into contact with 2-(2-Azabicyclo[2.2.1]hept-5-en-2-yl)ethanol should be considered hazardous waste and disposed of accordingly. Do not reuse disposable PPE.

  • Chemical Waste: Collect all waste containing this compound in a designated, properly labeled hazardous waste container.[1] Do not dispose of this chemical down the drain or in regular trash.[1] Follow all local, state, and federal regulations for hazardous waste disposal.

Emergency Response Protocol

Immediate and appropriate action is critical in the event of an exposure.

Emergency_Response cluster_actions Immediate Actions exposure Exposure Event skin_contact Skin Contact: - Remove contaminated clothing - Wash with soap & water for 15 min exposure->skin_contact eye_contact Eye Contact: - Immediately flush with water for 15 min - Hold eyelids open exposure->eye_contact inhalation Inhalation: - Move to fresh air - Seek medical attention exposure->inhalation ingestion Ingestion: - Do NOT induce vomiting - Rinse mouth, seek immediate medical attention exposure->ingestion seek_medical Seek Immediate Medical Attention skin_contact->seek_medical eye_contact->seek_medical inhalation->seek_medical ingestion->seek_medical

Caption: Emergency response for exposure incidents.

By adhering to these rigorous safety protocols and utilizing the recommended personal protective equipment, researchers can confidently and safely handle 2-(2-Azabicyclo[2.2.1]hept-5-en-2-yl)ethanol, ensuring both personal safety and the integrity of their research.

References

  • Carl Roth. (n.d.). Safety Data Sheet: Ethanol. Retrieved from [Link]

  • Cayman Chemical. (2025, July 24).
  • Carl Roth. (n.d.). Safety Data Sheet: Ethanol 96 %. Retrieved from [Link]

  • Gloves Chemical Resistance Chart. (n.d.). Retrieved from [Link]

  • OSHA. (n.d.). Glove Selection Chart. Environmental Health and Safety, University of Wisconsin-Madison.
  • PubChem. (n.d.). (+)-2-Azabicyclo(2.2.1)hept-5-en-3-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Sigma-Aldrich. (2025, July 8).
  • Sigma-Aldrich. (2024, October 10).
  • Google Patents. (n.d.). Process for the preparation of 2-azabicyclo[2.2.1]hept-5-en-3-on.
  • BLD Pharmatech. (n.d.).
  • Ansell. (n.d.). Chemical Resistance Glove Chart. Environment, Health and Safety, Princeton University.
  • ResearchGate. (n.d.). Synthesis 2-azabicyclo[2.2.1]hept-5-ene via a cycloaddition/rearrangement approach.
  • Chemchart. (n.d.). 2-Azabicyclo[2.2.1]hept-5-ene (6671-85-8).
  • University of California, Berkeley. (n.d.). Chemical Resistance of Gloves.pdf.
  • MAPA Professional. (n.d.). Chemical glove selection tool.

Sources

Retrosynthesis Analysis

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Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

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